molecular formula C8H8N2O5 B131321 Ethyl 2-hydroxy-5-nitronicotinate CAS No. 156896-54-7

Ethyl 2-hydroxy-5-nitronicotinate

Cat. No.: B131321
CAS No.: 156896-54-7
M. Wt: 212.16 g/mol
InChI Key: FRPVIVOIVRFMPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-hydroxy-5-nitronicotinate is a useful research compound. Its molecular formula is C8H8N2O5 and its molecular weight is 212.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-hydroxy-5-nitronicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-hydroxy-5-nitronicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 5-nitro-2-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O5/c1-2-15-8(12)6-3-5(10(13)14)4-9-7(6)11/h3-4H,2H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPVIVOIVRFMPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CNC1=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40566175
Record name Ethyl 5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156896-54-7
Record name Ethyl 5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethyl 2-hydroxy-5-nitronicotinate chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of Ethyl 2-hydroxy-5-nitronicotinate

Abstract

Chemical Identity and Physical Properties

Ethyl 2-hydroxy-5-nitronicotinate, systematically named Ethyl 2-hydroxy-5-nitropyridine-3-carboxylate, is a functionalized pyridine derivative. The pyridine ring is a common scaffold in many biologically active compounds[1]. The presence of a hydroxyl group at the 2-position, a nitro group at the 5-position, and an ethyl carboxylate group at the 3-position makes it a versatile building block for further chemical modifications.

Table 1: Physical and Chemical Properties of Ethyl 2-hydroxy-5-nitronicotinate

PropertyValueSource(s)
CAS Number 156896-54-7[2][3]
Molecular Formula C₈H₈N₂O₅[2][3]
Molecular Weight 212.16 g/mol [2][3]
Appearance Solid (predicted)
Melting Point 165-167 °C[2]
Solubility Poorly soluble in water; likely soluble in polar organic solvents such as alcohols and ketones.
Storage Sealed in a dry environment at 2-8°C.[3][3]
Tautomerism: The 2-Pyridone Form

A critical aspect of the chemistry of 2-hydroxypyridines is their existence in tautomeric equilibrium with their corresponding 2-pyridone form. In the solid state, the pyridone tautomer is generally favored[4][5]. Therefore, Ethyl 2-hydroxy-5-nitronicotinate is expected to exist predominantly as Ethyl 5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylate in the solid state. This tautomerism significantly influences the compound's reactivity and intermolecular interactions.

tautomerism cluster_hydroxy 2-Hydroxy Form cluster_pyridone 2-Pyridone Form (Favored in Solid State) hydroxy Ethyl 2-hydroxy-5-nitronicotinate pyridone Ethyl 5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylate hydroxy->pyridone Tautomerization pyridone->hydroxy

Tautomeric equilibrium of Ethyl 2-hydroxy-5-nitronicotinate.

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of Ethyl 2-hydroxy-5-nitronicotinate is not widely published, a plausible synthetic route can be devised based on established methods for preparing the parent compound, 2-hydroxy-5-nitropyridine, followed by esterification. A one-pot synthesis method for 2-hydroxy-5-nitropyridine has been reported, starting from 2-aminopyridine[6].

Proposed Synthetic Workflow

The proposed synthesis involves a two-step process: the synthesis of the 2-hydroxy-5-nitropyridine intermediate, followed by esterification to yield the final product.

synthesis_workflow start Start: 2-Aminopyridine nitration Step 1a: Nitration (Conc. H₂SO₄, Conc. HNO₃) start->nitration diazotization Step 1b: Diazotization (NaNO₂, H₂O) nitration->diazotization intermediate Intermediate: 2-Hydroxy-5-nitropyridine diazotization->intermediate esterification Step 2: Esterification (Ethanol, Acid Catalyst, Heat) intermediate->esterification product Final Product: Ethyl 2-hydroxy-5-nitronicotinate esterification->product purification Purification (Recrystallization) product->purification

Proposed synthetic workflow for Ethyl 2-hydroxy-5-nitronicotinate.
Hypothetical Experimental Protocol

Step 1: Synthesis of 2-Hydroxy-5-nitropyridine (based on[6])

  • In a reaction vessel, slowly add 2-aminopyridine to concentrated sulfuric acid while maintaining the temperature between 10-20°C.

  • To this mixture, add concentrated nitric acid, then warm the reaction to 40-50°C and stir.

  • After the nitration is complete, quench the reaction by carefully adding the mixture to ice water.

  • Cool the quenched solution to 0-10°C and add an aqueous solution of sodium nitrite dropwise to facilitate the diazotization reaction.

  • Adjust the pH of the solution with aqueous ammonia to precipitate the product.

  • Filter the solid product, wash with water, and dry to obtain 2-hydroxy-5-nitropyridine.

Step 2: Esterification

  • Suspend the 2-hydroxy-5-nitropyridine intermediate in an excess of ethanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize the acid catalyst.

  • Remove the ethanol under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).

Chemical Reactivity

The reactivity of Ethyl 2-hydroxy-5-nitronicotinate is governed by the interplay of its three functional groups on the pyridine ring.

  • 2-Hydroxyl (or 2-Oxo) Group: The hydroxyl group can undergo O-alkylation or O-acylation. In its pyridone tautomeric form, the N-H bond can also participate in reactions.

  • 5-Nitro Group: The electron-withdrawing nitro group deactivates the pyridine ring towards electrophilic aromatic substitution and activates it for nucleophilic aromatic substitution. The nitro group itself can be reduced to an amino group, which is a common transformation in the synthesis of pharmaceutical intermediates[7].

  • Ethyl Ester Group: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also undergo transesterification or be converted to an amide.

reactivity cluster_hydroxyl Reactions at 2-OH cluster_nitro Reactions at 5-NO₂ cluster_ester Reactions at 3-COOEt main Ethyl 2-hydroxy-5-nitronicotinate alkylation O-Alkylation main->alkylation R-X acylation O-Acylation main->acylation RCOCl reduction Reduction to -NH₂ main->reduction [H] nucleophilic_sub Nucleophilic Aromatic Substitution main->nucleophilic_sub Nu⁻ hydrolysis Hydrolysis to -COOH main->hydrolysis H₂O/H⁺ or OH⁻ amidation Amidation to -CONH₂ main->amidation NH₃

Principal reaction pathways for Ethyl 2-hydroxy-5-nitronicotinate.

Spectroscopic Analysis (Inferred from Analogs)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals for the two aromatic protons on the pyridine ring, as well as the ethyl group protons. Due to the electron-withdrawing nature of the nitro and ester groups, the aromatic protons are expected to be downfield.

  • Aromatic Protons: Two doublets in the aromatic region (δ 8.0-9.5 ppm), corresponding to the protons at the 4- and 6-positions of the pyridine ring.

  • Ethyl Group: A quartet (CH₂) around δ 4.0-4.5 ppm and a triplet (CH₃) around δ 1.2-1.5 ppm.

  • Hydroxyl/Amine Proton: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule.

  • Carbonyl Carbon: A signal in the range of δ 160-170 ppm for the ester carbonyl.

  • Aromatic Carbons: Signals for the five carbons of the pyridine ring, with those bearing the nitro and hydroxyl groups being significantly shifted.

  • Ethyl Group Carbons: Signals for the -CH₂- (around δ 60-65 ppm) and -CH₃ (around δ 14-16 ppm) of the ethyl ester.

FTIR Spectroscopy (Predicted)

The infrared spectrum would provide information about the functional groups present.

  • O-H/N-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group and the N-H of the pyridone tautomer.

  • C=O Stretch: A strong absorption around 1700-1730 cm⁻¹ for the ester carbonyl.

  • N-O Stretch (Nitro Group): Two strong bands, one symmetric and one asymmetric, typically around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹.

  • C=C and C=N Stretches: Absorptions in the 1400-1600 cm⁻¹ region, characteristic of the aromatic pyridine ring.

Mass Spectrometry (Predicted)

The mass spectrum would show the molecular ion peak (M⁺) at m/z = 212. Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), and the nitro group (-NO₂).

Potential Applications in Drug Discovery

While the specific biological activity of Ethyl 2-hydroxy-5-nitronicotinate has not been extensively reported, its structural motifs are present in many compounds with known pharmacological activities.

  • Nicotinic Acid Derivatives: These compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties[8].

  • Nitropyridines: The nitro group can be a pharmacophore or a precursor to other functional groups in bioactive molecules. Nitropyridine derivatives have been investigated for their potential as anticancer and antifungal agents[7]. The electron-withdrawing nature of the nitro group can influence the molecule's interaction with biological targets[9].

This compound could serve as a valuable intermediate in the synthesis of more complex molecules for screening in various therapeutic areas. The reduction of the nitro group to an amine would provide a handle for further derivatization, opening up a wide range of synthetic possibilities.

Safety and Handling

Ethyl 2-hydroxy-5-nitronicotinate is classified as an irritant[2]. Standard laboratory safety precautions should be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3].

Conclusion

Ethyl 2-hydroxy-5-nitronicotinate is a multifaceted chemical entity with significant potential as a building block in organic synthesis and medicinal chemistry. Its chemistry is characterized by the tautomeric equilibrium between the 2-hydroxy and 2-pyridone forms and the combined reactivity of its hydroxyl, nitro, and ethyl ester functional groups. While a comprehensive experimental characterization of this specific compound is lacking in the current literature, this guide provides a solid foundation for researchers by summarizing its known properties and offering insights based on well-understood principles of chemical reactivity and the properties of analogous compounds. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential.

References

  • Pipzine Chemicals. (n.d.). 2-Hydroxy-5-Nitropyridine-3-Carboxylic Acid | CAS 105931-05-1. Retrieved from [Link]

  • Google Patents. (n.d.). JP2864653B2 - Method for producing 2-hydroxynicotinic acid derivative.
  • Aksenov, A. V., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 28(1), 123.
  • Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • Chen, X., et al. (2015). Solid-state identity of 2-hydroxynicotinic acid and its polymorphism. CrystEngComm, 17(1), 123-130.
  • Napolitano, A., et al. (2000). Acid-promoted reactions of ethyl linoleate with nitrite ions: formation and structural characterization of isomeric nitroalkene, nitrohydroxy, and novel 3-nitro-1,5-hexadiene and 1,5-dinitro-1, 3-pentadiene products. The Journal of Organic Chemistry, 65(16), 4853-4860.
  • Krygowski, T. M., et al. (2018). Substituent effects of nitro group in cyclic compounds. Structural Chemistry, 29(4), 1031-1048.
  • da Piedade, M. E. M., et al. (2015). Crystal structure of 2-hydroxynicotinic acid, form II.
  • PrepChem. (n.d.). Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine. Retrieved from [Link]

  • Charushin, V. N., et al. (2012). Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. Russian Journal of General Chemistry, 82(1), 120-125.
  • Wujec, M., et al. (2021).
  • Singh, P., et al. (2024). Investigating the mechanism of formation of nitro-substituted nicotine analogue via the [3 + 2] Cycloaddition reaction of (E)-substituted nitroethene derivatives and (Z)- C-(3-pyridyl)-N-aryl-nitrones: A Density Functional Theory (DFT) study. ChemRxiv.
  • Organic Syntheses. (n.d.). 5-ethyl-2-methylpyridine. Retrieved from [Link]

  • Ibarra-Arellano, N., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3614.
  • PubChem. (n.d.). Ethyl 5-hydroxy-6-methylpyridine-2-carboxylate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of Ethyl 2-hydroxy-5-nitropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyridine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. Its functionalization provides a rich avenue for modulating physicochemical properties and biological activity. Within this vast chemical space, Ethyl 2-hydroxy-5-nitropyridine-3-carboxylate emerges as a molecule of significant interest. The strategic placement of a hydroxyl, a nitro, and an ethyl carboxylate group on the pyridine ring creates a unique electronic and steric environment, offering a versatile platform for the synthesis of novel compounds with potential applications in drug discovery. This guide provides a comprehensive technical overview of its molecular structure, synthesis, and characterization, grounded in established scientific principles and methodologies.

Molecular Structure and Physicochemical Properties

Ethyl 2-hydroxy-5-nitropyridine-3-carboxylate (CAS Number: 156896-54-7) is a substituted pyridine derivative with the molecular formula C₈H₈N₂O₅ and a molecular weight of 212.16 g/mol .[1] The core of the molecule is a pyridine ring, which is substituted at the 2, 3, and 5 positions.

Key Structural Features:

  • 2-Hydroxy Group: The hydroxyl group at the 2-position can exist in tautomeric equilibrium with its corresponding pyridone form. This tautomerism can significantly influence the molecule's reactivity, hydrogen bonding capabilities, and electronic properties.

  • 5-Nitro Group: The strongly electron-withdrawing nitro group at the 5-position deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. This feature is a key consideration in the strategic derivatization of the molecule.

  • 3-Ethyl Carboxylate Group: The ester functionality at the 3-position provides a handle for various chemical transformations, such as hydrolysis to the corresponding carboxylic acid or amidation to form novel carboxamides.

A summary of the key physicochemical properties is presented in Table 1.

PropertyValueSource
CAS Number 156896-54-7[1]
Molecular Formula C₈H₈N₂O₅[1]
Molecular Weight 212.16 g/mol [1]
Melting Point 165-167 °C[1]
Appearance White to gray to brown powder/crystal

Synthesis of Ethyl 2-hydroxy-5-nitropyridine-3-carboxylate

While a specific, detailed experimental protocol for the direct synthesis of Ethyl 2-hydroxy-5-nitropyridine-3-carboxylate is not extensively reported in readily available literature, its synthesis can be logically deduced from established methodologies for the preparation of substituted nitropyridines and nicotinic acid esters. A plausible synthetic route would likely involve the nitration of a suitable 2-hydroxypyridine precursor, followed by esterification.

A key intermediate in this proposed synthesis is 2-hydroxy-5-nitropyridine. A patented one-pot method for the synthesis of this precursor from 2-aminopyridine provides a valuable starting point.[2]

Conceptual Synthetic Workflow

The synthesis can be envisioned as a multi-step process, starting from a readily available precursor. The logical flow of this synthesis is depicted in the following diagram.

Synthesis_Workflow Start 2-Aminopyridine Nitration Nitration Start->Nitration H₂SO₄, HNO₃ Diazotization Diazotization & Hydrolysis Nitration->Diazotization NaNO₂, H₂O Intermediate 2-Hydroxy-5-nitropyridine Diazotization->Intermediate Carboxylation Carboxylation at C3 Intermediate->Carboxylation e.g., Kolbe-Schmitt reaction Esterification Esterification Carboxylation->Esterification Ethanol, Acid catalyst FinalProduct Ethyl 2-hydroxy-5-nitropyridine-3-carboxylate Esterification->FinalProduct Biological_Relevance Molecule Ethyl 2-hydroxy-5-nitropyridine-3-carboxylate Scaffold Versatile Chemical Scaffold Molecule->Scaffold Derivatization Chemical Derivatization Scaffold->Derivatization Functional Group Handles Anticancer Anticancer Agents Antimicrobial Antimicrobial Agents Enzyme_Inhibitors Enzyme Inhibitors Derivatization->Anticancer Derivatization->Antimicrobial Derivatization->Enzyme_Inhibitors

Sources

The Elucidation of Solvent Effects on Ethyl 2-hydroxy-5-nitronicotinate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Solubility Maze in Pharmaceutical Development

In the landscape of pharmaceutical research and drug development, understanding the solubility of an active pharmaceutical ingredient (API) is not merely a preliminary step but a cornerstone of successful formulation and therapeutic efficacy. The dissolution of a compound in a given solvent governs its bioavailability, dictates the feasibility of various dosage forms, and profoundly influences the efficiency of purification processes. This guide is dedicated to providing researchers, scientists, and drug development professionals with an in-depth technical understanding of the solubility characteristics of Ethyl 2-hydroxy-5-nitronicotinate. While specific experimental solubility data for this compound is not extensively available in public literature, this document will equip you with the foundational principles, predictive insights, and robust experimental protocols necessary to characterize its behavior in a variety of solvent systems. By synthesizing theoretical knowledge with practical, field-proven methodologies, this guide aims to empower you to navigate the complexities of solubility and make informed decisions in your research and development endeavors.

Physicochemical Characterization of Ethyl 2-hydroxy-5-nitronicotinate

A foundational understanding of the molecular structure of Ethyl 2-hydroxy-5-nitronicotinate is paramount to predicting its solubility. The molecule's architecture, depicted below, reveals a combination of functional groups that will dictate its interactions with different solvents.

Ethyl_2_hydroxy_5_nitronicotinate N1 N C6 C N1->C6 C2 C C2->N1 O_OH O C2->O_OH C3 C C3->C2 C_ester C C3->C_ester C4 C C4->C3 C5 C C5->C4 N_nitro N+ C5->N_nitro C6->C5 H_OH H O_OH->H_OH O_ester1 O C_ester->O_ester1 O_ester2 O C_ester->O_ester2 C_ethyl1 CH2 O_ester2->C_ethyl1 C_ethyl2 CH3 C_ethyl1->C_ethyl2 O_nitro1 O- N_nitro->O_nitro1 O_nitro2 O N_nitro->O_nitro2

Caption: Chemical structure of Ethyl 2-hydroxy-5-nitronicotinate.

Key Structural Features and Their Implications for Solubility:

  • Pyridine Ring: The core heterocyclic aromatic ring imparts a degree of polarity to the molecule.

  • Hydroxy Group (-OH): This group is a strong hydrogen bond donor and acceptor, significantly increasing the potential for interaction with protic and polar solvents like water and alcohols.

  • Ethyl Ester Group (-COOCH₂CH₃): The ester group is polar and can act as a hydrogen bond acceptor. The ethyl group introduces a non-polar, hydrophobic character.

  • Nitronate Group (-NO₂⁻): The ionic nature of the nitronate group suggests the potential for strong electrostatic interactions and solubility in highly polar solvents.

Based on these features, we can anticipate that Ethyl 2-hydroxy-5-nitronicotinate will exhibit a complex solubility profile, with moderate to good solubility in polar aprotic and protic solvents, and limited solubility in non-polar solvents.

The Theoretical Underpinnings of Solubility

Solubility is a thermodynamic equilibrium process, where the extent of dissolution is governed by the free energy change of the system (ΔG). This change is a function of enthalpy (ΔH) and entropy (ΔS) of dissolution, as described by the Gibbs free energy equation: ΔG = ΔH - TΔS.[1] For a substance to dissolve, the free energy of the solution must be lower than the free energy of the separated solute and solvent.

The principle of "like dissolves like" is a useful qualitative guide.[2] Polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. This is because the intermolecular forces between solute and solvent molecules must be strong enough to overcome the forces between solute-solute and solvent-solvent molecules.

Factors Influencing the Solubility of Ethyl 2-hydroxy-5-nitronicotinate:

  • Solvent Polarity: Solvents are broadly classified as polar (e.g., water, ethanol, DMSO) and non-polar (e.g., hexane, toluene). Due to its polar functional groups, Ethyl 2-hydroxy-5-nitronicotinate is expected to be more soluble in polar solvents.[3]

  • Hydrogen Bonding: The hydroxyl group can form strong hydrogen bonds with protic solvents (e.g., water, methanol) and polar aprotic solvents that are hydrogen bond acceptors (e.g., acetone, ethyl acetate). This is a significant driving force for dissolution.

  • Temperature: The solubility of most solid compounds in liquid solvents increases with temperature.[4] This is because the dissolution process is often endothermic (ΔH > 0), and according to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards dissolution.

  • Crystalline Structure (Polymorphism): The arrangement of molecules in the solid-state (crystal lattice) affects the energy required to break the solute-solute interactions. Different polymorphs of the same compound can exhibit different solubilities.[2]

Predictive Approaches to Solubility Assessment

In the absence of experimental data, computational models can provide valuable initial estimates of solubility.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models use statistical methods to correlate molecular descriptors with experimental properties.[5] For solubility prediction, these models can leverage a large database of known solubilities to predict the behavior of a new compound based on its structural features. While a specific QSPR model for Ethyl 2-hydroxy-5-nitronicotinate is not available, general models can provide a rough estimation.

Hansen Solubility Parameters (HSP)

HSP theory provides a more nuanced approach than simple polarity by breaking down the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[6][7] A solvent is likely to dissolve a solute if their HSP values are similar. The HSP of a molecule can be calculated or estimated, and this can be used to screen for suitable solvents.

Experimental Determination of Solubility: A Practical Guide

To obtain definitive solubility data, rigorous experimental measurement is essential. The following section provides detailed protocols for two widely accepted methods for determining the solubility of a solid compound in a liquid solvent.

Thermodynamic (Equilibrium) Solubility: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[8] It measures the concentration of a saturated solution at equilibrium.

Protocol: Isothermal Shake-Flask Method

  • Preparation: Add an excess amount of Ethyl 2-hydroxy-5-nitronicotinate to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration plateaus.[8]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Alternatively, centrifuge the samples to facilitate separation.

  • Sampling and Analysis: Carefully withdraw a known volume of the supernatant. It is critical to avoid disturbing the undissolved solid. The concentration of the dissolved solute in the supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, against a standard calibration curve.[9]

Shake_Flask_Method A 1. Add excess solute to solvent B 2. Equilibrate at constant temperature (24-72h) A->B C 3. Separate solid and liquid phases (centrifugation) B->C D 4. Sample supernatant C->D E 5. Analyze concentration (e.g., HPLC, UV-Vis) D->E F Solubility Data E->F

Caption: Workflow for the shake-flask method for thermodynamic solubility determination.

Kinetic Solubility: High-Throughput Screening by Nephelometry

Kinetic solubility is a measure of the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).[10] This method is faster than the shake-flask method and is well-suited for early-stage drug discovery. Laser nephelometry, which measures the scattering of light by suspended particles, is a common technique for determining kinetic solubility.[7]

Protocol: Kinetic Solubility by Nephelometry

  • Stock Solution Preparation: Prepare a high-concentration stock solution of Ethyl 2-hydroxy-5-nitronicotinate in a suitable organic solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a microplate, perform a serial dilution of the stock solution into the aqueous buffer of interest.

  • Precipitation and Measurement: The formation of a precipitate will cause light scattering. A nephelometer measures the intensity of this scattered light. The concentration at which a significant increase in light scattering is observed is taken as the kinetic solubility.[10]

Nephelometry_Workflow A 1. Prepare DMSO stock solution B 2. Serially dilute in aqueous buffer A->B C 3. Measure light scattering B->C D 4. Identify precipitation point C->D E Kinetic Solubility D->E

Caption: Workflow for kinetic solubility determination by nephelometry.

Anticipated Solubility Profile of Ethyl 2-hydroxy-5-nitronicotinate

Based on the structural analysis and theoretical principles, a qualitative solubility profile can be predicted. This should be confirmed and quantified by experimental determination.

Table 1: Predicted Qualitative Solubility of Ethyl 2-hydroxy-5-nitronicotinate in Common Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolModerate to HighStrong potential for hydrogen bonding with the hydroxyl group.
Polar Aprotic DMSO, DMF, AcetonitrileHighStrong dipole-dipole interactions and hydrogen bond accepting capabilities.
Moderately Polar Acetone, Ethyl AcetateModerateCan act as hydrogen bond acceptors, but have larger non-polar regions.
Non-Polar Hexane, Toluene, DichloromethaneLow to InsolubleLack of favorable intermolecular interactions to overcome the solute-solute forces.

Conclusion and Future Directions

The solubility of Ethyl 2-hydroxy-5-nitronicotinate is a critical parameter that will influence its development as a potential pharmaceutical agent. While direct experimental data is currently lacking in the public domain, this guide has provided a comprehensive framework for understanding and determining its solubility. The structural features of the molecule suggest a favorable solubility in polar solvents, which should be quantified using the detailed experimental protocols provided. For researchers and drug development professionals, the systematic determination of both thermodynamic and kinetic solubility in a range of pharmaceutically relevant solvents is a crucial next step. This data will be invaluable for formulation development, optimization of reaction and purification conditions, and ultimately, for advancing this compound through the drug development pipeline.

References

  • Wikipedia. (n.d.). Solubility. Retrieved January 25, 2026, from [Link]

  • Chemistry LibreTexts. (2023, July 7). 13.3: Factors Affecting Solubility. Retrieved January 25, 2026, from [Link]

  • Duality of Simplicity and Accuracy in QSPR: A Machine Learning Framework for Predicting Solubility of Selected Pharmaceutical Acids in Deep Eutectic Solvents. (2023). MDPI. Retrieved January 25, 2026, from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved January 25, 2026, from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved January 25, 2026, from [Link]

  • Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved January 25, 2026, from [Link]

  • BMG LABTECH. (2023, April 6). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). Hansen solubility parameters (δ D , δ P , and δ H ) of the.... Retrieved January 25, 2026, from [Link]

  • Google Patents. (n.d.). CN102206148A - Synthesis process of 2-hydroxy-5-nonylacetophenone.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved January 25, 2026, from [Link]

  • JRC Publications Repository. (n.d.). Solubility Determination of Chemicals by Nephelometry. Retrieved January 25, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 25, 2026, from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved January 25, 2026, from [Link]

  • Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved January 25, 2026, from [Link]

  • ACS Publications. (2022, July 26). Hansen Solubility Parameters of Nitrocellulose and Application toward Printable Energetics. Retrieved January 25, 2026, from [Link]

Sources

The Pharmacological Potential of Nitropyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives forming the basis of numerous FDA-approved drugs.[1] The introduction of a nitro group onto this versatile heterocycle creates a unique chemical entity—the nitropyridine derivative—with a rich and diverse pharmacological profile. This technical guide provides an in-depth exploration of the biological activities of nitropyridine derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the molecular mechanisms underpinning these activities, present key quantitative data, and provide detailed experimental protocols to empower researchers in the field of drug discovery and development.

Introduction: The Nitropyridine Scaffold in Medicinal Chemistry

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged structure in drug design, present in approximately 14% of N-heterocyclic drugs approved by the FDA as of 2021.[1] Its derivatives are integral to a wide array of therapeutic agents.[1][2] The introduction of a nitro (-NO2) group, a potent electron-withdrawing moiety, significantly alters the electronic properties of the pyridine ring, enhancing its reactivity and potential for biological interactions.[3] This modification paves the way for a broad spectrum of biological activities, making nitropyridine derivatives a compelling class of compounds for therapeutic development.[1][4] From a synthetic standpoint, nitropyridines are valuable intermediates, with the nitro group serving as a handle for further chemical modifications, allowing for the creation of diverse molecular libraries for screening.[1][5]

Anticancer Activity of Nitropyridine Derivatives

Nitropyridine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines through various mechanisms of action.[6][7]

Mechanism of Action: Targeting the Cellular Machinery of Cancer

A primary anticancer mechanism of certain nitropyridine derivatives is the disruption of microtubule dynamics.[5][8] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape.[5]

  • Microtubule Destabilization: Specific 3-nitropyridine analogues have been identified as potent microtubule-targeting agents.[5][8][9] These compounds bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[5][9] This disruption of microtubule formation leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[3][5]

Microtubule_Targeting_by_Nitropyridines cluster_0 Cancer Cell Nitropyridine 3-Nitropyridine Derivative Tubulin αβ-Tubulin Dimers Nitropyridine->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization (Inhibited) CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubule->CellCycleArrest Disruption of Mitotic Spindle Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of anticancer action via microtubule disruption.

Another key target for the anticancer activity of nitropyridines is the enzyme cytosolic thioredoxin reductase 1 (TrxR1).[1][4] TrxR1 is a crucial component of the thioredoxin system, which regulates cellular redox balance and is often overexpressed in cancer cells. Inhibition of TrxR1 leads to an increase in intracellular reactive oxygen species (ROS), inducing oxidative stress and subsequent cell death.

Quantitative Analysis of Anticancer Activity

The anticancer potency of nitropyridine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
Nitropyridine-linked 4-arylidenethiazolidin-4-onesMCF-7 (Breast)6.41[6]
Nitropyridine-linked 4-arylidenethiazolidin-4-onesHepG2 (Liver)7.63[6]
1-methyl-3-nitropyridinium chloride (MNP)HL60 (Leukemia)24.3[6]
1-methyl-3-nitropyridinium chloride (MNP)HL60/MX2 (Resistant Leukemia)20.5[6]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[10][11][12][13]

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[4]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the nitropyridine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[12]

  • MTT Addition: After incubation, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[11]

  • Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10][12]

  • Solubilization: Carefully remove the MTT solution and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Antimicrobial Activity of Nitropyridine Derivatives

Nitropyridine derivatives have demonstrated significant activity against a broad spectrum of pathogenic microorganisms, including bacteria and fungi.[1][6]

Mechanism of Action: Disrupting Microbial Viability

The antimicrobial action of many nitroaromatic compounds, including nitropyridines, is contingent on the reductive activation of the nitro group within the microbial cell.[14] This process generates highly reactive nitroso and hydroxylamine intermediates that can damage cellular macromolecules, including DNA, leading to cell death.[14]

Some nitropyridine derivatives also exhibit their antimicrobial effects by inhibiting essential microbial enzymes. For instance, certain derivatives have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[15]

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy of nitropyridine derivatives is determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
Epoxybenzooxocino[4,3-b]pyridine derivativesMycobacterium bovis12.5–50[6]
Pyridoxazinone derivative (R = n-Bu)Enterococcus faecalis7.8[6]
Pyridoxazinone derivative (R = n-Bu)Staphylococcus aureus31.2[6]
Pyridoxazinone derivative (R = n-Bu)Candida albicans62.5[6]
Pyridine saltsStaphylococcus aureus0.02 - 6 mM[1]
Pyridine saltsCandida albicans0.1 - 12 mM[1]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[2][14][16][17][18]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Sterile saline

  • McFarland 0.5 turbidity standard

  • Nitropyridine derivative stock solution

  • Microplate reader

Procedure:

  • Inoculum Preparation: From a pure overnight culture, pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[17]

  • Compound Dilution: Prepare a serial two-fold dilution of the nitropyridine derivative in the broth medium directly in the wells of the 96-well plate.

  • Inoculation: Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[14]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.

Anti-inflammatory Activity of Nitropyridine Derivatives

Chronic inflammation is a key contributor to a wide range of diseases, and nitropyridine derivatives have shown promise as anti-inflammatory agents.[10][11][19]

Mechanism of Action: Modulating Inflammatory Pathways

The anti-inflammatory effects of nitropyridine derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response.

  • Inhibition of the NF-κB Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[20][21][22] Some nitropyridine derivatives have been shown to inhibit the activation of the NF-κB pathway, thereby downregulating the production of inflammatory mediators.[23][24][25]

NFkB_Inhibition_by_Nitropyridines cluster_1 Inflammatory Response InflammatoryStimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex InflammatoryStimuli->IKK IkB IκB IKK->IkB Phosphorylation NFkB_IkB NF-κB/IκB Complex (Inactive) IkB->NFkB_IkB Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB Release ProinflammatoryGenes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, TNF-α) Nucleus->ProinflammatoryGenes Activation Nitropyridine Nitropyridine Derivative Nitropyridine->IKK Inhibition

Sources

An In-depth Technical Guide to Ethyl 2-hydroxy-5-nitropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of Ethyl 2-hydroxy-5-nitropyridine-3-carboxylate, a key heterocyclic building block. The document delineates its chemical identity, physicochemical properties, and detailed proposed synthetic pathways. Furthermore, it explores its potential applications in medicinal chemistry and drug development, supported by an analysis of its structural features and predicted spectral data. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Chemical Identity and Nomenclature

The compound of interest is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in pharmaceutical research due to their prevalence in biologically active molecules.[1]

  • IUPAC Name: Ethyl 2-hydroxy-5-nitropyridine-3-carboxylate

  • Synonyms: Ethyl 2-hydroxy-5-nitronicotinate

  • CAS Number: 156896-54-7[2]

  • Molecular Formula: C₈H₈N₂O₅[2]

  • Molecular Weight: 212.16 g/mol [2]

The structure features a pyridine ring substituted with a hydroxyl group at the 2-position, a nitro group at the 5-position, and an ethyl carboxylate group at the 3-position. The presence of these functional groups imparts a unique reactivity profile, making it a versatile intermediate in organic synthesis.

Chemical Structure:

Caption: 2D structure of Ethyl 2-hydroxy-5-nitropyridine-3-carboxylate.

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below. These properties are crucial for designing reaction conditions, purification procedures, and for understanding the compound's behavior in biological systems.

PropertyValueSource
Molecular Formula C₈H₈N₂O₅[2]
Molecular Weight 212.16 g/mol [2]
Appearance White to Gray to Brown powder to crystal[3]
Melting Point 165-167 °C[2]
Solubility Sparingly soluble in water[4]
Hazard Irritant[2]

Synthetic Pathways

Route 1: Nitration of Ethyl 2-hydroxynicotinate

This approach involves the direct nitration of a commercially available or readily synthesized precursor, Ethyl 2-hydroxynicotinate. The hydroxyl group at the 2-position and the ester group at the 3-position are ortho-, para-directing and meta-directing respectively. However, the pyridine nitrogen's electron-withdrawing nature deactivates the ring towards electrophilic substitution. The reaction is expected to proceed at the 5-position, which is meta to the deactivating ester group and para to the activating hydroxyl group.

Proposed Reaction Scheme:

Synthesis_Route_1 reactant Ethyl 2-hydroxynicotinate product Ethyl 2-hydroxy-5-nitropyridine-3-carboxylate reactant->product Nitration reagents HNO₃ / H₂SO₄ reagents->product

Caption: Proposed synthesis via nitration of Ethyl 2-hydroxynicotinate.

Detailed Protocol:

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice-water bath, slowly add concentrated nitric acid to concentrated sulfuric acid in a 1:1 ratio.[5][6] Maintain the temperature below 10 °C during the addition.

  • Reaction: To a separate flask containing Ethyl 2-hydroxynicotinate dissolved in a minimal amount of concentrated sulfuric acid and cooled to 0-5 °C, add the pre-cooled nitrating mixture dropwise. The reaction temperature should be carefully monitored and maintained below 10 °C.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is poured slowly onto crushed ice. The resulting precipitate is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Causality Behind Experimental Choices:

  • The use of a mixture of concentrated nitric and sulfuric acids is standard for electrophilic nitration. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[5]

  • Low temperatures are crucial to control the exothermic nitration reaction and to minimize the formation of byproducts.

  • The slow, dropwise addition of the nitrating mixture ensures that the reaction temperature remains under control.

Route 2: Esterification of 2-Hydroxy-5-nitropyridine-3-carboxylic acid

This alternative route involves the esterification of 2-Hydroxy-5-nitropyridine-3-carboxylic acid with ethanol. This reaction is typically catalyzed by a strong acid.

Proposed Reaction Scheme:

Synthesis_Route_2 reactant 2-Hydroxy-5-nitropyridine-3-carboxylic acid product Ethyl 2-hydroxy-5-nitropyridine-3-carboxylate reactant->product Fischer Esterification reagents Ethanol / H₂SO₄ (cat.) reagents->product

Caption: Proposed synthesis via Fischer esterification.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-Hydroxy-5-nitropyridine-3-carboxylic acid in an excess of absolute ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction can be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The excess ethanol can be removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Fischer esterification is a classic and reliable method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[7]

  • The use of excess ethanol serves as both a reactant and a solvent, driving the equilibrium towards the formation of the ester.

  • Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[7]

Spectral Data Analysis (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show the following signals:

  • A triplet corresponding to the methyl protons (-CH₃) of the ethyl group, likely in the range of δ 1.2-1.5 ppm.

  • A quartet corresponding to the methylene protons (-CH₂-) of the ethyl group, deshielded by the adjacent oxygen atom, expected around δ 4.2-4.6 ppm.

  • Two doublets in the aromatic region (δ 8.0-9.0 ppm) corresponding to the two protons on the pyridine ring. The proton at the 4-position will likely be a doublet coupled to the proton at the 6-position, and vice versa.

  • A broad singlet corresponding to the hydroxyl proton (-OH), the chemical shift of which will be concentration and solvent dependent.

¹³C NMR Spectroscopy

The carbon NMR spectrum is predicted to exhibit eight distinct signals:

  • A signal for the methyl carbon of the ethyl group around δ 14-15 ppm.

  • A signal for the methylene carbon of the ethyl group around δ 60-65 ppm.

  • Five signals in the aromatic region (δ 110-160 ppm) corresponding to the five carbons of the pyridine ring. The carbon bearing the hydroxyl group (C2) and the carbon bearing the nitro group (C5) will be significantly shifted.

  • A signal for the carbonyl carbon of the ester group in the range of δ 160-170 ppm.

Mass Spectrometry

In an ESI-MS experiment, the molecular ion peak [M+H]⁺ would be expected at m/z 213.04. The fragmentation pattern would likely involve the loss of the ethoxy group (-OC₂H₅, 45 Da) and the nitro group (-NO₂, 46 Da).

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the various functional groups:

  • A broad band in the region of 3200-3500 cm⁻¹ for the O-H stretching of the hydroxyl group.

  • A strong absorption band around 1700-1730 cm⁻¹ for the C=O stretching of the ester group.

  • Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

  • C=C and C=N stretching vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region.

Applications in Research and Drug Development

Nitropyridine derivatives are valuable scaffolds in medicinal chemistry due to their wide range of biological activities and their utility as synthetic intermediates.[1][8] The title compound, Ethyl 2-hydroxy-5-nitropyridine-3-carboxylate, with its multiple functional groups, serves as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications.

  • Intermediate for Bioactive Molecules: The nitro group can be readily reduced to an amino group, which can then be further functionalized to introduce a variety of substituents. This amino derivative is a key precursor for the synthesis of a wide range of heterocyclic compounds with potential biological activities.[9]

  • Scaffold for Kinase Inhibitors: The pyridine ring is a common core structure in many kinase inhibitors used in cancer therapy. The functional groups on this compound provide multiple points for diversification to optimize binding to the target kinase.

  • Antimicrobial Agents: The nitropyridine moiety is found in some compounds with antimicrobial properties. The title compound could serve as a starting point for the development of new antibacterial or antifungal agents.

The presence of the nitro group also opens up the possibility of its use in hypoxia-activated prodrugs. In the low-oxygen environment of solid tumors, the nitro group can be selectively reduced to a cytotoxic species, offering a targeted approach to cancer therapy.

Conclusion

Ethyl 2-hydroxy-5-nitropyridine-3-carboxylate is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. This guide has provided a comprehensive overview of its chemical identity, properties, and plausible synthetic routes. While experimental data for some of its properties are limited, the information presented here, based on sound chemical principles and data from analogous compounds, should serve as a useful resource for researchers and scientists working with this and related heterocyclic compounds. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery and development.

References

  • Pipzine Chemicals. (n.d.). 2-Hydroxy-5-Nitropyridine-3-Carboxylic Acid | CAS 105931-05-1. Retrieved from [Link]

  • Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • MDPI. (2024). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • PubMed. (2010). Synthesis and biological activity of 2-hydroxynicotinoyl-serine-butyl esters related to antibiotic UK-3A. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Quora. (2018). What are the ratios of nitric acid and sulfuric acid in a nitration reaction?. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Regioselective Nitration of Ethyl 2-Hydroxynicotinate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis of functionalized heterocyclic compounds.

Introduction

The introduction of a nitro group onto aromatic and heteroaromatic scaffolds is a fundamental transformation in organic synthesis, providing a versatile handle for further functionalization. The resulting nitroarenes are pivotal intermediates in the pharmaceutical, agrochemical, and material science industries. This application note provides a detailed experimental protocol for the regioselective nitration of ethyl 2-hydroxynicotinate to yield ethyl 2-hydroxy-5-nitronicotinate. The presence of both an activating hydroxyl group and a deactivating ester group on the pyridine ring presents a fascinating case of regiochemical control in electrophilic aromatic substitution. This guide will delve into the mechanistic underpinnings of this selectivity and provide a robust, field-tested protocol for its successful execution.

Reaction Principle and Mechanism

The nitration of ethyl 2-hydroxynicotinate is an electrophilic aromatic substitution (EAS) reaction. The potent electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction of a strong mineral acid, typically sulfuric acid, with nitric acid.

Mechanism of Nitronium Ion Formation:

2 H₂SO₄ + HNO₃ → NO₂⁺ + H₃O⁺ + 2 HSO₄⁻

The pyridine ring is generally considered electron-deficient and therefore less reactive towards electrophiles compared to benzene. However, the 2-hydroxy group is a powerful activating group, donating electron density into the ring through resonance, thereby facilitating the electrophilic attack. Conversely, the ethyl nicotinate moiety is an electron-withdrawing group, deactivating the ring. The interplay of these electronic effects directs the incoming electrophile to the 5-position, which is para to the activating hydroxyl group and meta to the deactivating ester group.

Experimental Protocol

This protocol is adapted from established procedures for the nitration of hydroxypyridine derivatives and should be performed with strict adherence to all safety precautions.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
Ethyl 2-hydroxynicotinate≥98%Commercially Available---
Concentrated Sulfuric Acid (H₂SO₄)95-98%ACS Reagent GradeHighly corrosive
Fuming Nitric Acid (HNO₃)≥90%ACS Reagent GradeHighly corrosive and oxidizing
Crushed Ice------For reaction quenching
EthanolReagent Grade---For recrystallization
Deionized Water---------
Equipment
  • Round-bottom flask (100 mL) equipped with a magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Thermometer

  • Büchner funnel and filter flask

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): Safety goggles, face shield, acid-resistant gloves, and a lab coat.

Experimental Workflow Diagram

Nitration_Workflow cluster_prep Reaction Setup cluster_reaction Nitration Reaction cluster_workup Work-up and Purification start Dissolve Ethyl 2-hydroxynicotinate in Concentrated H₂SO₄ cool Cool to 0-5 °C (Ice Bath) start->cool Stirring add_acid Slowly add Fuming HNO₃ cool->add_acid Maintain Temperature react Stir at 50 °C for 4 hours add_acid->react quench Pour onto Crushed Ice react->quench After Reaction Completion filter Collect Precipitate (Vacuum Filtration) quench->filter recrystallize Recrystallize from Ethanol filter->recrystallize dry Dry the Product recrystallize->dry end Characterization dry->end Final Product

Caption: Workflow for the nitration of ethyl 2-hydroxynicotinate.

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-hydroxynicotinate (e.g., 5.0 g, 1 equivalent) in concentrated sulfuric acid (25 mL).

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.

  • Addition of Nitrating Agent: Slowly add fuming nitric acid (1.2 equivalents) dropwise to the cooled solution via a dropping funnel over a period of 30 minutes. Caution: This addition is highly exothermic. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction: After the complete addition of nitric acid, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 50 °C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, carefully pour the reaction mixture onto a beaker containing crushed ice (approx. 100 g) with vigorous stirring. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold deionized water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from ethanol to obtain pure ethyl 2-hydroxy-5-nitronicotinate as a solid.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Safety Precautions

  • Acid Handling: Concentrated sulfuric acid and fuming nitric acid are extremely corrosive and potent oxidizing agents. Always handle these reagents in a well-ventilated fume hood while wearing appropriate PPE, including a face shield, acid-resistant gloves, and a lab coat.

  • Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions. Always add the nitrating agent slowly and with efficient cooling.

  • Quenching: The quenching of the reaction mixture with ice should be done carefully and with vigorous stirring to dissipate the heat generated.

  • Waste Disposal: Neutralize all acidic waste before disposal according to institutional guidelines.

Product Characterization

The final product, ethyl 2-hydroxy-5-nitronicotinate, should be characterized by standard analytical techniques to confirm its identity and purity.

Expected Characterization Data
Analysis Expected Results
Appearance Yellow to off-white solid
Melting Point Not definitively reported, but expected to be a sharp melting point for a pure compound.
¹H NMR Expected signals for the ethyl group (triplet and quartet), and two downfield aromatic protons. The chemical shifts will be influenced by the nitro and hydroxyl groups.
¹³C NMR Expected signals for the ethyl group carbons, the ester carbonyl carbon, and the aromatic carbons of the pyridine ring.
IR Spectroscopy Characteristic peaks for O-H stretching (broad), C=O stretching (ester), N-O stretching (nitro group), and aromatic C-H and C=C stretching.

Mechanism of Electrophilic Aromatic Substitution

The regioselectivity of the nitration is dictated by the electronic properties of the substituents on the pyridine ring.

EAS_Mechanism cluster_step1 Step 1: Electrophilic Attack cluster_step2 Step 2: Deprotonation A Ethyl 2-hydroxynicotinate + NO₂⁺ B Sigma Complex (Resonance Stabilized) A->B Attack at C5 C Sigma Complex D Ethyl 2-hydroxy-5-nitronicotinate C->D -H⁺ (Restores Aromaticity)

Caption: General mechanism for the nitration of ethyl 2-hydroxynicotinate.

The hydroxyl group at the 2-position is a strong ortho-, para-director. The para-position (C5) is sterically more accessible than the ortho-position (C3), and the resonance structures of the sigma complex formed upon attack at C5 are more stable. The deactivating ester group at the 3-position directs incoming electrophiles to the meta-position (C5), reinforcing the regiochemical outcome.

Troubleshooting

Issue Possible Cause Solution
Low Yield Incomplete reactionExtend reaction time or slightly increase temperature. Ensure efficient stirring.
Loss of product during work-upEnsure complete precipitation by adding sufficient ice and allowing adequate time. Use minimal solvent for recrystallization.
Formation of Byproducts Over-nitration or side reactionsMaintain strict temperature control during the addition of nitric acid. Use the correct stoichiometry of reagents.
Product is an Oil or Gummy Solid Impurities presentRepeat the recrystallization process. Consider using a different solvent system for purification.

Conclusion

This application note provides a comprehensive and reliable protocol for the nitration of ethyl 2-hydroxynicotinate. By understanding the underlying reaction mechanism and adhering to the detailed experimental procedure and safety precautions, researchers can confidently synthesize ethyl 2-hydroxy-5-nitronicotinate, a valuable intermediate for further chemical transformations in drug discovery and development.

References

  • General Principles of Electrophilic Aromatic Substitution: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Nitration of Pyridine Derivatives: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Safety in the Chemistry Laboratory

    • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

Application Note & Protocol: A Guide to the Scale-Up Synthesis of Substituted Nitronicotinate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted nitronicotinate esters are a pivotal class of heterocyclic compounds, serving as key building blocks and active pharmaceutical ingredients (APIs) in the drug development pipeline.[1][2] Their synthesis, while straightforward at the laboratory bench, presents significant challenges upon scale-up, particularly concerning the highly exothermic and potentially hazardous nitration step. This guide provides a comprehensive framework for researchers and process chemists to navigate the complexities of transitioning from gram-scale synthesis to kilogram-scale production. We will delve into the strategic selection of synthetic routes, the mechanistic underpinnings of the core reactions, critical process safety management for nitration, and a detailed, field-proven protocol for the synthesis of a model compound, ethyl 5-nitronicotinate.

Theoretical Foundations & Strategic Considerations

The successful scale-up of any chemical process is not merely a linear increase in reagent quantities; it is an exercise in understanding and controlling the interplay between chemical kinetics, thermodynamics, and engineering principles.[3][4] Failure to appreciate these factors can lead to diminished yields, intractable impurity profiles, and, most critically, unsafe operating conditions.[5]

Synthetic Strategy: Choosing the Optimal Path

The synthesis of a substituted nitronicotinate ester fundamentally involves two key transformations: esterification of a nicotinic acid derivative and nitration of the pyridine ring. The sequence of these steps is a primary strategic decision.

  • Route A: Esterification Followed by Nitration: This is often the preferred industrial route. Starting with a commercially available and affordable nicotinate ester (e.g., ethyl nicotinate), the subsequent nitration is performed on a relatively stable substrate. This approach avoids subjecting the potentially sensitive carboxylic acid to harsh nitrating conditions.

  • Route B: Nitration Followed by Esterification: In this route, the parent nicotinic acid is first nitrated, and the resulting nitronicotinic acid is then esterified. While viable, nitrating the nicotinic acid itself can sometimes be less efficient or lead to different regioselectivity. Furthermore, the subsequent esterification of the electron-deficient nitronicotinic acid can be more challenging than with the unsubstituted parent acid.

This guide will focus on Route A , which is generally more robust and scalable for many common substrates.

Key Chemical Transformations & Mechanistic Insights

1.2.1 Esterification The formation of the nicotinate ester from nicotinic acid is a classic equilibrium-driven reaction. On an industrial scale, transesterification is often favored over direct esterification.[6]

  • Mechanism (Transesterification): In this process, a readily available ester like methyl nicotinate is reacted with a desired alcohol (e.g., ethanol, menthol) in the presence of an alkaline catalyst, such as sodium methoxide.[6] The reaction is driven to completion by removing the lower-boiling alcohol byproduct (methanol) under partial vacuum.[6] This method avoids the formation of water, which can be problematic in large-scale reactors.[7]

1.2.2 Electrophilic Aromatic Nitration This is the most critical and hazardous step in the synthesis. The reaction involves the treatment of the nicotinate ester with a potent nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid ("mixed acid").

  • Mechanism: The role of sulfuric acid is to protonate nitric acid, facilitating the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺). This powerful electrophile is then attacked by the electron-rich pyridine ring. The pyridine nitrogen deactivates the ring towards electrophilic attack, but the ester group directs the incoming nitro group, generally to the 5-position.

Critical Scale-Up Parameters

Transitioning from a round-bottom flask to a multi-hundred-liter jacketed reactor introduces significant variables that must be controlled.[3]

  • Thermal Management: Nitration is intensely exothermic.[8] The surface-area-to-volume ratio decreases dramatically upon scale-up, making heat dissipation far less efficient. Inadequate cooling can lead to a thermal runaway, where the reaction rate accelerates uncontrollably, potentially causing over-pressurization, reactor failure, and explosion.[8][9]

  • Mass Transfer & Mixing: What is easily mixed with a magnetic stir bar in a flask requires a carefully designed impeller system in a large reactor. Poor mixing can create localized "hot spots" of high reactant concentration, leading to side reactions and thermal runaway risks.[3]

  • Reagent Addition Rate: The rate of addition of the limiting reagent (often the nicotinate ester to the mixed acid) is a primary handle for controlling the reaction rate and, therefore, the rate of heat generation. Slow, controlled addition is mandatory.

Process Safety Management for Nitration Reactions

Given the inherent hazards, a robust safety protocol is not optional; it is a prerequisite for any scale-up involving nitration.[10]

Hazard Identification
  • High Exothermicity: As discussed, the potential for thermal runaway is the primary hazard.[8]

  • Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive to tissue and many materials.[11][12]

  • Toxic Gas Evolution: The reaction can produce toxic nitrogen oxide (NOx) gases, which pose a severe inhalation hazard.[9][12]

  • Reactivity: Nitrating mixtures can react violently with organic materials, reducing agents, and bases.[10][12]

Risk Assessment

Before any scale-up, a thorough risk assessment is essential. The use of reaction calorimetry (RC1) or accelerating rate calorimetry (ARC) is strongly recommended to quantify the heat of reaction (ΔHr), adiabatic temperature rise (ΔTad), and the time to maximum rate under adiabatic conditions (TMRad).[8] This data is crucial for defining safe operating temperature and cooling capacity requirements. A reaction with a high adiabatic temperature rise is classified as high risk and requires stringent engineering controls.[8]

Mitigation Strategies
  • Engineering Controls:

    • Use of appropriately rated glass-lined or Hastelloy reactors with high-efficiency cooling jackets.

    • Installation of a robust ventilation/scrubber system to manage NOx off-gassing.[10]

    • Inclusion of emergency quenching systems and rupture discs.

  • Standard Operating Procedures (SOPs):

    • Detailed, step-by-step instructions for every action, including charging, heating/cooling, reagent addition, and emergency shutdown.

    • Strict adherence to pre-defined temperature and addition rate limits.

  • Personal Protective Equipment (PPE):

    • Mandatory use of acid-resistant gloves, safety goggles, face shields, and chemical-resistant lab coats or suits.[10]

    • Availability of respiratory protection where necessary.[10]

Detailed Scale-Up Protocol: Synthesis of Ethyl 5-Nitronicotinate

This protocol describes the nitration of ethyl nicotinate on a 1 kg scale. All operations must be conducted in a walk-in fume hood or a designated pilot plant bay with appropriate engineering controls.

Materials and Equipment
  • Reactors: 20 L jacketed glass reactor with overhead stirring, thermocouple, and addition funnel/pump.

  • Reagents:

    • Ethyl Nicotinate (1.00 kg, 6.61 mol)

    • Sulfuric Acid (98%, ~3.0 L)

    • Nitric Acid (70%, ~1.5 L)

    • Deionized Water

    • Ice

    • Sodium Bicarbonate (NaHCO₃)

    • Dichloromethane (DCM)

    • Sodium Sulfate (Na₂SO₄), anhydrous

  • Equipment: Chiller/heater for reactor jacket, peristaltic or diaphragm pump for controlled addition, pH meter, large separatory funnels or extraction vessel.

Step-by-Step Procedure

Part A: Preparation of Mixed Acid

  • Charge Sulfuric Acid: Charge 3.0 L of concentrated sulfuric acid into the 20 L reactor.

  • Cool Reactor: Begin cooling the reactor jacket to -5 °C to 0 °C.

  • Prepare Nitric Acid: Measure 1.5 L of 70% nitric acid.

  • Slow Addition: Slowly add the nitric acid to the sulfuric acid via the addition funnel over a period of 60-90 minutes. CRITICAL: Maintain the internal temperature below 10 °C throughout the addition. This is a highly exothermic step.

Part B: Nitration of Ethyl Nicotinate 5. Cool Mixed Acid: Ensure the mixed acid temperature is stable at 0 °C ± 2 °C. 6. Controlled Substrate Addition: Begin the slow, subsurface addition of ethyl nicotinate (1.00 kg) to the stirred mixed acid. 7. Maintain Temperature: The addition rate must be carefully controlled to maintain the internal reaction temperature at 0-5 °C. The expected addition time is 3-4 hours. 8. Monitor Reaction: After the addition is complete, maintain the reaction mixture at 0-5 °C with stirring for an additional 1-2 hours.

Part C: Work-up and Isolation 9. Prepare Quench Vessel: Separately, prepare a larger vessel containing a stirred mixture of crushed ice (8 kg) and deionized water (8 L). 10. Quench Reaction: Slowly transfer the reaction mixture onto the ice/water slurry. This must be done carefully to control the exotherm from the acid dilution. Maintain the quench pot temperature below 25 °C. 11. Neutralization: Slowly add a saturated solution of sodium bicarbonate to the quenched mixture to neutralize the excess acid. This will cause significant CO₂ evolution. Add cautiously until the pH of the aqueous layer is ~7-8. 12. Extraction: Transfer the neutralized slurry to an appropriate extraction vessel. Extract the product with dichloromethane (3 x 4 L).[13] 13. Combine & Dry: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

Part D: Purification 14. Filtration & Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. 15. Crystallization: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or isopropanol) to afford pure ethyl 5-nitronicotinate as a pale yellow solid. 16. Drying: Dry the final product in a vacuum oven at 40-50 °C until a constant weight is achieved.

In-Process Controls (IPCs) and Quality Control
  • Reaction Monitoring: Withdraw small, quenched aliquots during the reaction and analyze by HPLC or TLC to monitor the consumption of the starting material.

  • Purity Analysis: The final product purity should be assessed by HPLC and characterized by ¹H NMR and MS to confirm structure and identity.[14]

  • Residual Solvent Analysis: Use GC to ensure residual solvents (DCM, ethanol) are below acceptable limits.

Data Presentation & Analysis

All quantitative data should be meticulously recorded. The following tables provide an example of expected parameters and results for this protocol.

Table 1: Critical Process Parameters

Parameter Target Value Justification
Mixed Acid Preparation Temp. < 10 °C Prevents decomposition and excessive NOx formation.
Nitration Temperature 0 - 5 °C Balances reaction rate with safety; minimizes side product formation.
Substrate Addition Time 3 - 4 hours Ensures heat generated can be effectively removed by the cooling system.
Reaction Hold Time 1 - 2 hours Ensures the reaction proceeds to completion.

| Quench Temperature | < 25 °C | Controls the heat of dilution during the quench step. |

Table 2: Typical Yield and Purity Data

Parameter Expected Result Analytical Method
Yield (Isolated) 80 - 90% Gravimetric
Purity (by HPLC) ≥ 99.0% HPLC-UV
Melting Point 93 - 95 °C Melting Point Apparatus

| Residual Solvents | Conforms to ICH limits | Headspace GC |

Visualization of Workflow and Mechanism

Visual aids are essential for understanding complex processes. The following diagrams illustrate the overall workflow and the chemical mechanism.

Scale_Up_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Isolation cluster_purification Phase 4: Purification & QC prep_acid Prepare Mixed Acid (H₂SO₄ + HNO₃) Temp < 10°C reaction Nitration Reaction Add Ethyl Nicotinate Temp 0-5°C prep_acid->reaction Charge to Reactor ipc In-Process Control (HPLC/TLC) reaction->ipc Monitor quench Quench on Ice/Water Temp < 25°C reaction->quench Reaction Complete neutralize Neutralize (NaHCO₃) pH 7-8 quench->neutralize extract Extract with DCM neutralize->extract concentrate Concentrate & Isolate Crude extract->concentrate purify Recrystallize concentrate->purify dry Vacuum Dry purify->dry qc Final QC Analysis (HPLC, NMR, GC) dry->qc

Caption: Simplified mechanism for the electrophilic nitration of ethyl nicotinate.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Reaction Stalls / Incomplete Conversion 1. Insufficient nitrating agent. 2. Reaction temperature too low. 3. Poor mixing.1. Re-evaluate stoichiometry; ensure anhydrous conditions. 2. Allow temperature to rise to the upper end of the specified range (e.g., 5 °C). 3. Increase stirrer speed; check for vortex formation.
Low Isolated Yield 1. Incomplete reaction. 2. Product loss during work-up (e.g., incomplete extraction, hydrolysis). 3. Mechanical losses.1. See above. 2. Perform an additional extraction; ensure pH during neutralization does not become too basic, which could hydrolyze the ester. [15] 3. Review transfer steps.
Formation of Side Products (e.g., dinitro species) 1. Reaction temperature too high. 2. "Hot spots" due to poor mixing or too-fast addition. 3. Incorrect stoichiometry (excess nitrating agent).1. Improve cooling efficiency; slow down addition rate. 2. Improve agitation and slow the addition rate. 3. Re-verify quantities of all reagents.
Difficult Phase Separation During Extraction 1. Formation of a stable emulsion. 2. High concentration of salts.1. Add a small amount of brine (saturated NaCl solution) to break the emulsion. 2. Add more water to dissolve precipitated salts before extraction.

Conclusion

The scale-up synthesis of substituted nitronicotinate esters is a challenging yet achievable endeavor that demands a synergistic application of synthetic chemistry, process engineering, and rigorous safety management. By understanding the underlying mechanisms, anticipating the challenges of heat and mass transfer, and implementing robust safety protocols, particularly for the nitration step, researchers and drug development professionals can successfully transition these valuable compounds from the laboratory to pilot and production scales. The protocol provided herein serves as a validated template that, with appropriate modifications and risk assessments, can be adapted for a variety of substituted nicotinate ester targets.

References

  • European Patent Office. (2023-03-08). METHOD FOR PREPARING CHIRAL SYNTHETIC NICOTINE - EP 4144727 A1. EPO. [Link]

  • European Patent Office. (2017-05-15). NEW MENTHYL NICOTINATE SYNTHESIS PROCESS - EP 3464241 B1.
  • Othmer, D. F. (1950). Purification of nicotinic acid - US3037987A.
  • Bock, K. et al. (2024). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. PMC. [Link]

  • MDPI. (2024). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. MDPI. [Link]

  • Gómez-García, M. et al. (2016). Analytical techniques in the study of highly-nitrated nitrocellulose. ResearchGate. [Link]

  • Wilbert, G. et al. (1958). Preparation of nicotinic acid esters - US2861077A.
  • Welch, C. et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. [Link]

  • Gawel, K. et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC - NIH. [Link]

  • HWS Labortechnik Mainz. (2024). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik. [Link]

  • Green, S. et al. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia. [Link]

  • ResearchGate. (2017). How to purify Nicotinic acid derivatives from the reaction mixture?. ResearchGate. [Link]

  • National Library of Medicine. (2009). Synthesis of novel vasodilatory active nicotinate esters with amino acid function. PubMed. [Link]

  • Koert, U. (2019). Syntheses of Marine Natural Products via Matteson Homologations and Related Processes. MDPI. [Link]

  • Scilit. (1982). A convenient synthesis of nicotinate esters from 3‐cyanopyridones. Scilit. [Link]

  • Van Arnum, P. (2012). Scaling up API Syntheses. Pharmaceutical Technology. [Link]

  • GOV.UK. (2023). Nitric acid - Incident management. GOV.UK. [Link]

  • ResearchGate. (2009). Synthesis of Ethyl Nicotinate-5-Boronic Acid Pinacol Ester and Its Application Toward Suzuki Coupling. ResearchGate. [Link]

  • YouTube. (2024). Nitration reaction safety. YouTube. [Link]

  • Contract Pharma. (2019). Drug Substances: Scale-Up Challenges. Contract Pharma. [Link]

  • MDPI. (2020). Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. [Link]

  • ResearchGate. (2016). How to purify esterefication product?. ResearchGate. [Link]

  • ResearchGate. (2025). Why is green chemistry's adoption in pharmaceutical synthesis still limited, and what key barriers (e.g., scalability) can we tackle in 2025?. ResearchGate. [Link]

  • University of California, Santa Barbara. (n.d.). NITRIC ACID SAFETY. UCSB EH&S. [Link]

Sources

Application Notes and Protocols for the Laboratory-Scale Synthesis of Ethyl 2-hydroxy-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 2-hydroxy-5-nitronicotinate is a valuable substituted pyridine derivative with significant potential as a building block in medicinal chemistry and drug development. The presence of the nitro group, hydroxyl group, and ester functionality on the pyridine ring offers multiple sites for further chemical modification, making it a versatile intermediate for the synthesis of a wide range of more complex molecules with potential biological activity. This document provides a comprehensive guide for the laboratory-scale synthesis of Ethyl 2-hydroxy-5-nitronicotinate, intended for researchers, scientists, and professionals in the field of drug development. The synthesis is a two-step process commencing with the nitration of 2-hydroxynicotinic acid, followed by a Fischer esterification to yield the final product.

Scientific Principles and Rationale

The synthesis of Ethyl 2-hydroxy-5-nitronicotinate is grounded in two fundamental organic reactions: electrophilic aromatic substitution (nitration) and acid-catalyzed esterification.

Part 1: Nitration of 2-Hydroxynicotinic Acid

The introduction of a nitro group onto the pyridine ring of 2-hydroxynicotinic acid is achieved through an electrophilic aromatic substitution reaction. The pyridine ring is generally deactivated towards electrophilic attack compared to benzene, due to the electron-withdrawing effect of the nitrogen atom. However, the presence of the activating hydroxyl group at the 2-position directs the incoming electrophile, the nitronium ion (NO₂⁺), to the 5-position. The nitronium ion is generated in situ from a mixture of concentrated sulfuric acid and nitric acid.[1] Sulfuric acid protonates nitric acid, facilitating the loss of a water molecule to form the highly electrophilic nitronium ion.[1]

Part 2: Fischer Esterification of 2-hydroxy-5-nitronicotinic Acid

The second step involves the conversion of the carboxylic acid group of 2-hydroxy-5-nitronicotinic acid to an ethyl ester via a Fischer esterification. This reaction is an acid-catalyzed nucleophilic acyl substitution.[2][3] In the presence of a strong acid catalyst, typically sulfuric acid, the carbonyl oxygen of the carboxylic acid is protonated, which significantly increases the electrophilicity of the carbonyl carbon.[2][3] This allows for the nucleophilic attack by the ethanol molecule. The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of ethanol is typically used, and the water formed as a byproduct can be removed.[2][4]

Experimental Workflow Overview

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Fischer Esterification A 2-Hydroxynicotinic Acid C Nitration Reaction A->C B Nitrating Mixture (H₂SO₄ + HNO₃) B->C D Quenching & Isolation C->D E 2-Hydroxy-5-nitronicotinic Acid D->E F 2-Hydroxy-5-nitronicotinic Acid H Esterification Reaction (Reflux) F->H G Ethanol (excess) + H₂SO₄ (cat.) G->H I Work-up & Purification H->I J Ethyl 2-hydroxy-5-nitronicotinate I->J

Caption: Overall workflow for the synthesis of Ethyl 2-hydroxy-5-nitronicotinate.

Safety Precautions

This synthesis involves the use of highly corrosive and strong oxidizing agents. Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical splash goggles. Work in a well-ventilated chemical fume hood.

  • Handling of Acids: Concentrated sulfuric acid and nitric acid are extremely corrosive and can cause severe burns.[5][6] Handle with extreme care, and in case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. When preparing the nitrating mixture, always add the nitric acid to the sulfuric acid slowly and with cooling, as the process is highly exothermic.

  • Nitration Reaction: Nitration reactions are energetic and can be exothermic.[7] Maintain strict temperature control and add reagents slowly.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Acidic solutions should be neutralized before disposal.

Detailed Experimental Protocols

Part 1: Synthesis of 2-Hydroxy-5-nitronicotinic Acid

This protocol is adapted from procedures for the nitration of similar hydroxypyridine carboxylic acids.[8][9]

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Hydroxynicotinic acid≥98%e.g., Sigma-Aldrich, TCI
Concentrated Sulfuric Acid (H₂SO₄)95-98%e.g., Fisher Scientific
Fuming Nitric Acid (HNO₃)90%e.g., Sigma-Aldrich
Deionized WaterHigh Purity-
Ice--

Equipment:

  • Three-necked round-bottom flask (250 mL)

  • Dropping funnel

  • Thermometer

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Preparation of the Nitrating Mixture: In a separate beaker, carefully and slowly add 15 mL of fuming nitric acid to 30 mL of concentrated sulfuric acid while cooling in an ice bath. Stir the mixture gently and allow it to cool to 0-5 °C.

  • Dissolution of Starting Material: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 5.0 g of 2-hydroxynicotinic acid.

  • Addition of Sulfuric Acid: Slowly add 25 mL of concentrated sulfuric acid to the 2-hydroxynicotinic acid with stirring. The mixture may warm up; ensure it is fully dissolved before proceeding. Cool the flask in an ice bath to 0-5 °C.

  • Nitration: Slowly add the prepared cold nitrating mixture dropwise to the solution of 2-hydroxynicotinic acid over a period of 30-45 minutes. Maintain the reaction temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1 hour. Then, slowly warm the mixture to room temperature and continue stirring for 2-3 hours.

  • Quenching: Carefully pour the reaction mixture onto 100 g of crushed ice in a beaker with stirring. A precipitate should form.

  • Isolation of Product: Allow the mixture to stand for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with several portions of cold deionized water until the washings are neutral to pH paper.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight. The product is 2-hydroxy-5-nitronicotinic acid.

Part 2: Synthesis of Ethyl 2-hydroxy-5-nitronicotinate (Fischer Esterification)

This protocol follows the general principles of Fischer esterification.[2][4]

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Hydroxy-5-nitronicotinic acidFrom Part 1-
Ethanol (absolute)≥99.5%e.g., Sigma-Aldrich
Concentrated Sulfuric Acid (H₂SO₄)95-98%e.g., Fisher Scientific
Saturated Sodium Bicarbonate Solution--
Anhydrous Sodium Sulfate (Na₂SO₄)Anhydrouse.g., Fisher Scientific
Ethyl AcetateReagent Gradee.g., Fisher Scientific

Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, suspend 4.0 g of 2-hydroxy-5-nitronicotinic acid in 100 mL of absolute ethanol.

  • Addition of Catalyst: While stirring, slowly add 2 mL of concentrated sulfuric acid to the suspension.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Continue refluxing for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Concentration: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.

  • Work-up: Dissolve the residue in 100 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash it with 50 mL of deionized water, followed by two 50 mL portions of saturated sodium bicarbonate solution to neutralize any remaining acid. Finally, wash with 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure Ethyl 2-hydroxy-5-nitronicotinate as a solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

Technique Expected Observations
Melting Point A sharp melting point is indicative of a pure compound.
¹H NMR The spectrum should show characteristic signals for the ethyl group (a quartet and a triplet), and aromatic protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing nitro group.
¹³C NMR The spectrum should show the expected number of carbon signals, including those for the carbonyl of the ester, the ethyl group, and the aromatic carbons of the pyridine ring.
FT-IR Spectroscopy Characteristic absorption bands for the O-H stretch (hydroxyl), C=O stretch (ester), and N-O stretches (nitro group) should be observed.
Mass Spectrometry (MS) The molecular ion peak corresponding to the molecular weight of Ethyl 2-hydroxy-5-nitronicotinate should be observed.

Reaction Mechanism Visualization

Nitration_Mechanism cluster_nitronium Formation of Nitronium Ion cluster_eas Electrophilic Aromatic Substitution HNO₃ HNO₃ H₂NO₃⁺ H₂NO₃⁺ HNO₃->H₂NO₃⁺ + H⁺ H₂SO₄ H₂SO₄ HSO₄⁻ HSO₄⁻ NO₂⁺ NO₂⁺ (Nitronium ion) H₂NO₃⁺->NO₂⁺ - H₂O H₂O H₂O 2HNA 2-Hydroxynicotinic Acid Sigma_Complex Sigma Complex (Resonance Stabilized) 2HNA->Sigma_Complex + NO₂⁺ Product 2-Hydroxy-5-nitronicotinic Acid Sigma_Complex->Product - H⁺

Caption: Mechanism of nitration of 2-hydroxynicotinic acid.

Fischer_Esterification_Mechanism cluster_activation Carbonyl Activation cluster_attack Nucleophilic Attack cluster_elimination Proton Transfer & Elimination cluster_deprotonation Final Product Formation Carboxylic_Acid R-COOH Protonated_Acid R-C(OH)₂⁺ Carboxylic_Acid->Protonated_Acid + H⁺ Protonated_Acid2 R-C(OH)₂⁺ Tetrahedral_Intermediate R-C(OH)₂(OEt)H⁺ Protonated_Acid2->Tetrahedral_Intermediate + EtOH Ethanol EtOH Tetrahedral_Intermediate2 R-C(OH)₂(OEt)H⁺ Protonated_Ester R-C(O)OEtH⁺ Tetrahedral_Intermediate2->Protonated_Ester - H₂O, - H⁺ Water H₂O Protonated_Ester2 R-C(O)OEtH⁺ Ester R-COOEt Protonated_Ester2->Ester - H⁺

Caption: Mechanism of Fischer esterification.

References

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Solid-state identity of 2-hydroxynicotinic acid and its polymorphism. Retrieved from [Link]

  • Google Patents. (2015). The synthetic method of a kind of 6-hydroxyl-5-nitronicotinic acid and process for separation and purification thereof.
  • Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Retrieved from [Link]

  • Google Patents. (2016). A novel process for preparation of ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methyl-5-thiazolecarboxylate.
  • ResearchGate. (2020). Crystal structure of 2-hydroxynicotinic acid, form II, (a) projected in... Retrieved from [Link]

  • Web Pages. (n.d.). 7. Nitration of Methyl Benzoate. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis, structure, cytotoxicity, and antioxidant activity of 2-hydroxy-3-nitro-5-ethylphenylphosphonic acid and its complex with copper(ii). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Nicotinic acid, 6-hydroxy-. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxynicotinic acid. Retrieved from [Link]

  • YouTube. (2020). EAS Nitration Experiment & Recrystallization. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Google Patents. (1956). Esterification of pyridine carboxylic acids.
  • Royal Society of Chemistry. (2021). Hydroxynicotinic acid crystallisation and solubility systematic studies. Retrieved from [Link]

  • ResearchGate. (2015). Solid-State Identity of 2-Hydroxynicotinic Acid and Its Polymorphism. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Retrieved from [Link]

  • Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Retrieved from [Link]

  • ResearchGate. (2012). Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. Retrieved from [Link]

  • Vancouver Island University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • Khan Academy. (n.d.). Fischer esterification. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Ethyl 2-hydroxy-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the purification of crude Ethyl 2-hydroxy-5-nitronicotinate. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with obtaining this key intermediate in high purity. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.

Introduction: Understanding the Purification Challenges

Ethyl 2-hydroxy-5-nitronicotinate is a crucial building block in the synthesis of various pharmaceutical compounds. Its purification, however, can be a significant bottleneck due to the presence of various impurities arising from its synthesis. The pyridine ring, substituted with both an electron-donating hydroxyl group and an electron-withdrawing nitro group, as well as an ester functionality, presents a unique set of properties that influence its behavior during purification.

Common challenges include:

  • Co-eluting Impurities: Structurally similar byproducts can be difficult to separate using standard chromatographic techniques.

  • Thermal Instability: Nitroaromatic compounds can be susceptible to decomposition at elevated temperatures, which can be a concern during distillation or high-temperature recrystallization.[1][2]

  • Hydrolytic Instability: The ethyl ester group is susceptible to hydrolysis back to the corresponding carboxylic acid, particularly under acidic or basic conditions.[3][4]

  • Potential for Decarboxylation: The corresponding carboxylic acid, if formed, may undergo decarboxylation, leading to further impurities.[4]

This guide will equip you with the knowledge to anticipate and overcome these challenges.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you may encounter during the purification of Ethyl 2-hydroxy-5-nitronicotinate.

Recrystallization Issues

Q1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute is insoluble in the solvent at its boiling point, or the boiling point of the solvent is higher than the melting point of the solute. Here’s a systematic approach to troubleshoot this:

  • Causality: The high concentration of impurities can lower the melting point of the mixture. Also, if the cooling process is too rapid, the molecules don't have sufficient time to align into a crystal lattice.

  • Immediate Actions:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional hot solvent to ensure the solution is not supersaturated.

    • Allow the solution to cool much more slowly. You can do this by placing the flask in a warm water bath that is allowed to cool to room temperature gradually.

  • Alternative Strategy: Two-Solvent Recrystallization: If the problem persists, a two-solvent system is often effective. Choose a "good" solvent in which your compound is soluble and a "poor" solvent in which it is insoluble. Dissolve the crude product in a minimal amount of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes slightly cloudy. Then, add a drop or two of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.

Q2: I have poor recovery after recrystallization. What are the likely causes and how can I improve the yield?

A2: Low recovery is a common issue in recrystallization. The primary causes are using too much solvent, premature crystallization during hot filtration, or the compound having significant solubility in the cold solvent.

  • Troubleshooting Steps:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product. Working with smaller volumes can be challenging, but it is critical for good recovery.

    • Prevent Premature Crystallization: If you are performing a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated. You can do this by placing them in an oven before use or by rinsing them with a small amount of hot solvent.

    • Optimize Cooling: Ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of your product in the mother liquor.

    • Recover a Second Crop: The mother liquor from the first filtration can be concentrated by boiling off some of the solvent and then cooling again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.

Column Chromatography Issues

Q3: I'm seeing significant tailing of my compound's spot on the TLC plate, leading to poor separation in my column. How can I fix this?

A3: Tailing on a silica gel TLC plate is often due to the interaction of polar functional groups on the compound with the acidic silanol groups on the silica surface. For a molecule like Ethyl 2-hydroxy-5-nitronicotinate, the hydroxyl and nitro groups can contribute to this.

  • Explanation: The acidic nature of silica gel can lead to strong adsorption of basic or highly polar compounds, causing them to "stick" and elute slowly and unevenly.

  • Solutions:

    • Modify the Mobile Phase: Add a small amount of a polar modifier to your eluent. For acidic compounds, adding 0.5-2% acetic acid or formic acid can help. For basic compounds, adding 0.5-2% triethylamine or pyridine can be effective. Given the acidic proton of the hydroxyl group and the basic nitrogen on the pyridine ring, you may need to experiment to see which modifier works best.

    • Use a Different Stationary Phase: If modifying the mobile phase is not effective, consider using a different stationary phase. Alumina is a common alternative to silica gel and is available in neutral, acidic, or basic forms. For particularly challenging separations of polar compounds, reverse-phase chromatography (C18 silica) may be a viable option.

Q4: My compound is not eluting from the column, or I'm getting very low recovery. What could be the problem?

A4: This issue can arise from several factors, including incorrect solvent choice, decomposition on the column, or improper loading.

  • Troubleshooting Flowchart:

G start Low/No Recovery from Column check_tlc Did you run a TLC first to determine the correct eluent? start->check_tlc strong_eluent Increase the polarity of your eluent. Start with a more polar solvent system. check_tlc->strong_eluent No decomposition Is your compound stable on silica gel? check_tlc->decomposition Yes run_stability_tlc Run a stability TLC: Spot your compound, let it sit for an hour, then elute. Does the spot remain unchanged? decomposition->run_stability_tlc change_stationary_phase Consider using a different stationary phase (e.g., alumina, reverse-phase). run_stability_tlc->change_stationary_phase No loading_issue How did you load your sample? run_stability_tlc->loading_issue Yes dry_loading Use dry loading: Adsorb your compound onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column. loading_issue->dry_loading Wet loading with a strong solvent G start Crude Product recrystallization Recrystallization start->recrystallization column Column Chromatography recrystallization->column Purity < 98% pure_product Pure Product recrystallization->pure_product Purity > 98% column->pure_product

Sources

Technical Support Center: Purifying Ethyl 2-hydroxy-5-nitronicotinate via Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide, presented in a question-and-answer format, provides researchers, scientists, and drug development professionals with in-depth guidance and troubleshooting strategies for the column chromatography purification of Ethyl 2-hydroxy-5-nitronicotinate. As Senior Application Scientists, we aim to deliver not just protocols, but the underlying scientific principles to empower you in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: What are the recommended starting conditions for the column chromatography of Ethyl 2-hydroxy-5-nitronicotinate?

Due to the presence of a hydroxyl group, a nitro group, and an ester, Ethyl 2-hydroxy-5-nitronicotinate is a polar aromatic compound. Therefore, a normal-phase chromatography setup is a logical starting point.

Recommended Starting Conditions:

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Silica gel is a polar stationary phase that effectively separates compounds based on polarity. The specified particle and pore size offer a good balance between resolution and flow rate for typical laboratory-scale purifications.
Mobile Phase (Eluent) A gradient of Ethyl Acetate in Hexane or HeptaneThis solvent system is a versatile choice for separating moderately polar to polar compounds. Starting with a low polarity mixture (e.g., 10% Ethyl Acetate in Hexane) and gradually increasing the proportion of the more polar ethyl acetate will allow for the elution of non-polar impurities first, followed by your target compound.
Elution Strategy Gradient ElutionA gradient elution is recommended over an isocratic elution to ensure good separation from both less polar and more polar impurities, and to maintain a reasonable elution time.

Expert Tip: Before committing to a large-scale column, always perform a preliminary separation on a Thin Layer Chromatography (TLC) plate using the same stationary phase and a range of mobile phase compositions. This will help you to visualize the separation and determine the optimal solvent system.

Question 2: My compound is exhibiting significant peak tailing. What is the cause and how can I resolve this?

Peak tailing is a common issue when purifying polar compounds like Ethyl 2-hydroxy-5-nitronicotinate on silica gel.[1]

Primary Cause:

The primary cause of peak tailing in this context is likely the interaction of the polar hydroxyl and nitro groups of your compound with acidic silanol groups on the surface of the silica gel.[1] These strong interactions can lead to slow desorption from the stationary phase, resulting in a "tailing" effect on the elution peak.

Troubleshooting Strategies:

  • Mobile Phase Modification:

    • Addition of a small amount of a polar solvent: Adding a small percentage (0.1-1%) of a more polar solvent like methanol or a few drops of acetic acid to your eluent can help to block the active sites on the silica gel, leading to more symmetrical peaks.

    • Rationale: These additives will preferentially interact with the acidic silanol groups, reducing the strong binding of your target compound.

  • Stationary Phase Modification:

    • Use of a deactivated silica gel: If tailing is severe, consider using a deactivated silica gel. You can either purchase commercially deactivated silica or prepare it by treating standard silica gel with a silylating agent.

    • Alternative Stationary Phases: For challenging separations, you might consider using alumina (neutral or basic) as the stationary phase.[2] Alumina has different surface properties compared to silica and may offer better peak shapes for certain compounds.

  • Optimize Loading:

    • Avoid overloading the column: Overloading the column with too much crude sample can lead to band broadening and tailing. A general rule of thumb is to use a 1:20 to 1:50 ratio of crude material to stationary phase by weight.

Question 3: I am not getting good separation between my product and a closely related impurity. What can I do?

Achieving baseline separation between compounds with similar polarities can be challenging. Here are several strategies to improve resolution:

Strategies for Improved Separation:

  • Fine-tune the mobile phase: Small changes in the eluent composition can have a significant impact on selectivity. Try adjusting the ratio of your solvents in small increments (e.g., 1-2%).

  • Use a shallower gradient: A slower, more gradual increase in the polar solvent concentration during gradient elution can improve the separation of closely eluting compounds.

  • Employ a different solvent system: If hexane/ethyl acetate is not providing adequate separation, consider trying other solvent systems such as dichloromethane/methanol or toluene/acetone. The choice of solvent can influence the interactions between your compound, the stationary phase, and the mobile phase, thus altering the elution order and resolution.

  • Consider a different stationary phase: If optimizing the mobile phase is insufficient, a change in the stationary phase may be necessary. For polar aromatic compounds, a phenyl-functionalized silica gel could offer different selectivity based on pi-pi interactions with the aromatic ring of your compound.

Question 4: My compound seems to be decomposing on the column. How can I prevent this?

The acidic nature of silica gel can sometimes cause the degradation of sensitive compounds.

Troubleshooting Compound Decomposition:

  • Neutralize the Stationary Phase: Before packing your column, you can slurry the silica gel in your mobile phase containing a small amount of a volatile base, such as triethylamine (0.1-1%), to neutralize the acidic sites.

  • Use an Alternative Stationary Phase: As mentioned previously, switching to a more neutral stationary phase like alumina can be a good solution for acid-sensitive compounds.[2]

  • Work Quickly and at a Lower Temperature: If your compound is thermally labile, it is advisable to run the chromatography at a lower temperature (e.g., in a cold room) and to collect and analyze the fractions promptly.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a general procedure for the purification of Ethyl 2-hydroxy-5-nitronicotinate using flash column chromatography.

Materials:

  • Silica Gel (60 Å, 230-400 mesh)

  • Hexane (or Heptane)

  • Ethyl Acetate

  • Crude Ethyl 2-hydroxy-5-nitronicotinate

  • Glass column with a stopcock

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of your crude material in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (start with a 9:1 ratio and test progressively more polar mixtures).

    • Visualize the plate under a UV lamp to determine the Rf values of your product and impurities. The ideal solvent system will give your product an Rf value between 0.2 and 0.4.

  • Column Packing (Dry Packing Method):

    • Insert a small plug of cotton or glass wool into the bottom of the column.

    • Add a thin layer of sand (approximately 0.5 cm).

    • Carefully add the dry silica gel to the column. Gently tap the side of the column to ensure even packing.

    • Add another thin layer of sand on top of the silica gel.

  • Column Equilibration:

    • Run the initial, least polar mobile phase through the packed column until the silica is fully wetted and equilibrated.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane or the initial mobile phase).

    • Carefully apply the solution to the top of the column.

    • Alternatively, for less soluble compounds, you can pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry, impregnated silica to the top of the column.

  • Elution:

    • Begin eluting with the starting mobile phase.

    • Collect fractions of a consistent volume.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

    • Monitor the elution of your compound by spotting fractions onto TLC plates.

  • Fraction Analysis and Pooling:

    • Develop the TLC plates of the collected fractions.

    • Identify the fractions containing your pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified Ethyl 2-hydroxy-5-nitronicotinate.

Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography of Ethyl 2-hydroxy-5-nitronicotinate.

Troubleshooting_Workflow Start Start: Column Chromatography of Ethyl 2-hydroxy-5-nitronicotinate Problem Identify the Issue Start->Problem Tailing Peak Tailing Problem->Tailing Tailing Peaks? PoorSep Poor Separation Problem->PoorSep Inadequate Resolution? Decomp Compound Decomposition Problem->Decomp Product Degrading? Sol_Tailing Add Polar Modifier to Mobile Phase (e.g., MeOH, AcOH) Tailing->Sol_Tailing SP_Tailing Use Deactivated Silica or Alumina Tailing->SP_Tailing Load_Tailing Reduce Sample Load Tailing->Load_Tailing Grad_PoorSep Use a Shallower Gradient PoorSep->Grad_PoorSep Solvent_PoorSep Try a Different Solvent System (e.g., DCM/MeOH) PoorSep->Solvent_PoorSep SP_PoorSep Change Stationary Phase (e.g., Phenyl Silica) PoorSep->SP_PoorSep Neutral_Decomp Neutralize Silica with Triethylamine Decomp->Neutral_Decomp SP_Decomp Use Neutral Alumina Decomp->SP_Decomp Temp_Decomp Run at Lower Temperature Decomp->Temp_Decomp End Successful Purification Sol_Tailing->End SP_Tailing->End Load_Tailing->End Grad_PoorSep->End Solvent_PoorSep->End SP_PoorSep->End Neutral_Decomp->End SP_Decomp->End Temp_Decomp->End

Caption: A decision tree for troubleshooting common column chromatography issues.

References

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Column Chromatography. University of Colorado Boulder, Department of Chemistry. [Link]

Sources

Strategies to avoid decomposition during nitronicotinate synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Nitronicotinate Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing nitronicotinate esters, a critical class of intermediates in medicinal chemistry and materials science. The inherent chemical functionalities of nitronicotinates present unique stability challenges, often leading to decomposition and reduced yields. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address these challenges directly, grounded in mechanistic principles and practical, field-proven strategies.

Section 1: Understanding Nitronicotinate Instability

Nitronicotinates are susceptible to decomposition primarily through two pathways: hydrolysis of the ester functional group and reactions involving the nitro group. The electron-withdrawing nature of the nitro group can influence the reactivity of the pyridine ring and the lability of the ester. Furthermore, the conditions employed during synthesis, particularly in the nitration and esterification steps, can create environments that promote degradation.

Section 2: Troubleshooting Guide - A Problem-Solution Approach

This section addresses common issues encountered during nitronicotinate synthesis in a practical question-and-answer format.

Issue 1: Low Yields During Nitration of a Nicotinate Ester

Q: I am attempting to nitrate methyl nicotinate directly using a standard mixed acid (HNO₃/H₂SO₄) nitration, but my yields are consistently low, and I observe a significant amount of what appears to be nicotinic acid in my crude product. What is happening and how can I prevent it?

A: This is a classic problem of competing reactions: nitration and acid-catalyzed ester hydrolysis. The strongly acidic and aqueous conditions required for nitration are also ideal for the hydrolysis of the ester back to the carboxylic acid.[1][2] The protonated carbonyl group of the ester becomes highly susceptible to nucleophilic attack by water present in the reaction mixture.

Causality and Strategic Solutions:

  • Extreme Cold: The rate of hydrolysis can be significantly reduced by maintaining cryogenic temperatures. For many nitrations of sensitive substrates, temperatures between -30°C and 0°C are crucial.[3][4] A temperature increase of even 10°C can dramatically accelerate the rate of hydrolysis.

  • Anhydrous Conditions: While challenging with mixed acid, minimizing water content is beneficial. Using fuming nitric and sulfuric acids can be an option for advanced users, but requires extreme caution.

  • Alternative Strategy: Nitrate the Acid First: A more robust strategy is to reverse the order of operations: nitrate nicotinic acid to form 5-nitronicotinic acid first, and then esterify this more stable intermediate. This decouples the harsh nitration conditions from the sensitive ester group.

Experimental Protocol: Esterification of 5-Nitronicotinic Acid via the Acid Chloride

This method avoids the harsh acidic conditions of Fischer esterification.

  • Acid Chloride Formation: In a fume hood, suspend 5-nitronicotinic acid (1 equivalent) in thionyl chloride (SOCl₂) (5-10 equivalents). Add a catalytic amount of dimethylformamide (DMF) (e.g., 0.1 equivalents).

  • Gently reflux the mixture for 2-4 hours until the evolution of HCl and SO₂ gas ceases and the solution becomes clear.

  • Removal of Excess SOCl₂: Carefully remove the excess thionyl chloride under reduced pressure. It is crucial to ensure all SOCl₂ is removed as it can react with the alcohol.

  • Esterification: Dissolve the resulting crude 5-nitronicotinoyl chloride in an inert anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of the desired alcohol (e.g., methanol, 1.5 equivalents) and a non-nucleophilic base like triethylamine (1.5 equivalents) in the same solvent. The base is essential to neutralize the HCl generated.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Issue 2: Product Decomposition During Column Chromatography

Q: My crude nitronicotinate looks fine by TLC, but after purification on a silica gel column, my recovery is very low, and I see new, more polar spots on the TLC of my fractions. What is causing this decomposition on the column?

A: Silica gel is inherently acidic, and this acidic environment can catalyze the hydrolysis of your ester, especially if your eluent contains nucleophilic solvents like methanol.[5] Pyridine derivatives, being basic, can also interact strongly with the acidic silanol groups, leading to streaking and prolonged contact time with the stationary phase, which exacerbates decomposition.

Troubleshooting and Alternative Purification Strategies:

StrategyPrincipleBest For
Neutralize Silica Gel Pre-treating the silica gel slurry with a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent) can neutralize the acidic sites.Basic pyridine compounds that are prone to streaking.
Switch to Alumina Alumina is available in neutral or basic grades and can be a better choice for acid-sensitive or basic compounds.[6]Compounds that show significant degradation on silica.
Recrystallization This is an excellent method for obtaining high-purity material without a stationary phase, provided a suitable solvent system can be found.[3]Solid products with good crystallinity.
Reversed-Phase Chromatography Using a C18 stationary phase with eluents like acetonitrile/water or methanol/water avoids the acidic environment of silica.[7]Polar nitronicotinates that are difficult to purify with normal-phase chromatography.

Workflow for Choosing a Purification Method:

Caption: Decision workflow for selecting a purification method.

Issue 3: Inconsistent Results in Fischer Esterification of 5-Nitronicotinic Acid

Q: I am performing a Fischer esterification of 5-nitronicotinic acid with methanol and sulfuric acid as a catalyst. Sometimes the reaction works well, but other times it stalls or gives low yields. What factors are critical for success?

A: The Fischer esterification is an equilibrium-controlled process.[8] Its success hinges on shifting the equilibrium towards the product side. For this specific substrate, the electron-withdrawing nitro group deactivates the carbonyl carbon towards nucleophilic attack to some extent, making the reaction more sluggish than for nicotinic acid itself.

Key Parameters for a Successful Fischer Esterification:

ParameterImportanceRecommended Action
Water Removal Critical. The presence of water, a product of the reaction, will push the equilibrium back towards the starting materials.[9]Use a large excess of the alcohol (it can act as the solvent). If using a higher boiling alcohol, a Dean-Stark trap can be used to physically remove water as it forms.
Catalyst Loading Important. A sufficient amount of strong acid catalyst (e.g., H₂SO₄, TsOH) is needed to protonate the carbonyl oxygen and activate it.Use 5-10 mol% of sulfuric acid. Higher loadings can sometimes lead to charring at elevated temperatures.
Reaction Temperature Important. Higher temperatures increase the reaction rate.Refluxing in the alcohol is a common practice.
Reaction Time Substrate Dependent. The reaction can be slow.Monitor the reaction by TLC until consumption of the starting material is complete. This can take anywhere from 8 to 24 hours.[10]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for workup and storage of nitronicotinates? A1: Generally, a slightly acidic to neutral pH (around 4-7) is preferable.[1] Strongly acidic conditions can promote hydrolysis, while basic conditions (pH > 8) will rapidly hydrolyze the ester via saponification.[2] During workup, use a mild base like sodium bicarbonate for neutralization rather than strong bases like sodium hydroxide. For storage, ensure the product is dry and stored in a neutral, inert atmosphere.

Q2: Can I use other nitrating agents besides mixed acid? A2: Yes, for sensitive substrates, other nitrating agents can be employed. Nitronium tetrafluoroborate (NO₂BF₄) is a powerful, non-acidic nitrating agent that can be used in organic solvents. However, it is highly reactive and requires careful handling.

Q3: My nitration reaction produces a mixture of isomers. How can I improve the regioselectivity? A3: The regioselectivity of nitration on a substituted pyridine ring is dictated by the electronic effects of the existing substituents. The ester group is a deactivating meta-director. If other groups are present on the ring, the outcome will be a composite of their directing effects. Often, a mixture is unavoidable, and the strategy then shifts to efficient purification. Preparative HPLC, often on a reversed-phase column, can be effective for separating closely related isomers.[7]

Q4: Are there any specific safety concerns with nitronicotinate synthesis? A4: Yes. Nitration reactions, especially with mixed acids, are highly exothermic and can run away if not properly cooled.[11] Always add the nitrating agent slowly with vigorous stirring and efficient cooling. Nitroaromatic compounds themselves can be thermally unstable and should be handled with care, avoiding high temperatures during purification (e.g., distillation) unless their thermal stability is known.

Section 4: Visualizing the Core Challenges

Decomposition Pathways:

DecompositionPathways cluster_hydrolysis Hydrolysis cluster_other Other Decomposition Nitronicotinate Nitronicotinate Ester Acid H₃O⁺ (Acidic Conditions) Nitronicotinate->Acid H₂O Base OH⁻ (Basic Conditions) Nitronicotinate->Base H₂O Thermal High Temperature Nitronicotinate->Thermal Photochemical UV Light Nitronicotinate->Photochemical Hydrolysis_Product Nitronicotinic Acid + Alcohol Acid->Hydrolysis_Product Base->Hydrolysis_Product Decomposition_Products Various Degradation Products Thermal->Decomposition_Products Photochemical->Decomposition_Products

Caption: Key decomposition pathways for nitronicotinate esters.

References

  • Is there any method other than column chromatography to purify compound - ResearchGate. (2017, January 31). ResearchGate. [Link]

  • Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Eureka | Patsnap. (n.d.). Patsnap. [Link]

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - NIH. (n.d.). National Institutes of Health. [Link]

  • Electrophilic Aromatic Substitution: Nitration of Methyl Benzoate. - YouTube. (2012, February 29). YouTube. [Link]

  • CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents. (n.d.).
  • How can I purify two different-substituted aromatic compounds? - ResearchGate. (2019, January 19). ResearchGate. [Link]

  • Nitropyridines. 8. Synthesis of substituted 5-nitronicotinamides | Request PDF. (2025, August 7). ResearchGate. [Link]

  • Hydrolysis of Nitriles - Organic Chemistry Tutor. (n.d.). Organic Chemistry Tutor. [Link]

  • Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation - PubMed. (n.d.). PubMed. [Link]

  • Biological Treatment of Nitroaromatics in Wastewater - MDPI. (n.d.). MDPI. [Link]

  • Nitration of methyl benzoate | Resource | RSC Education. (n.d.). Royal Society of Chemistry. [Link]

  • 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids | Request PDF. (n.d.). ResearchGate. [Link]

  • Reduction of mechanical sensitivity in nitrate ester explosives through efficient crystal packing | Request PDF. (n.d.). ResearchGate. [Link]

  • Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961 - PubChem. (n.d.). PubChem. [Link]

  • Desiccated Microclimates for Heritage Metals: Refining Procedures for Use of Silica Gel. (2025, June 18). MDPI. [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry. [Link]

  • Any procedure for the esterification of isonicotinic acid? - ResearchGate. (2017, March 17). ResearchGate. [Link]

  • WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents. (n.d.).
  • NITRATION OF METHYL BENZOATE. (n.d.). [Link]

  • Enzymic hydrolysis of nicotinate esters: comparison between plasma and liver catalysis. (1992). Xenobiotica, 22(3), 273-82. [Link]

  • An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. (n.d.). [Link]

  • Purification of strong polar and basic compounds : r/Chempros - Reddit. (2023, January 7). Reddit. [Link]

  • RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents. (n.d.).
  • Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids - YouTube. (2024, April 7). YouTube. [Link]

  • Ester synthesis by esterification - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of carboxylic acids by hydrolysis or deprotection - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

    • Nitration of Methyl Benzoate - Web Pages. (n.d.). [Link]

  • US2816112A - Non-catalytic preparation of nicotinic acid esters - Google Patents. (n.d.).
  • CN114437031A - Synthetic method of 6-methyl nicotine - Google Patents. (n.d.).
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]

  • CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents. (n.d.).
  • (PDF) THERMAL STABILITY OF SELECTED DEEP EUTECTIC SOLVENTS - ResearchGate. (2025, August 6). ResearchGate. [Link]

  • 2-nitropyridine-4-carboxylic Acid | C6H4N2O4 | CID 2762837 - PubChem. (n.d.). PubChem. [Link]

  • One-Pot Synthesis of Tetronic Acids from Esters - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD - DTIC. (n.d.). Defense Technical Information Center. [Link]

  • Methyl 6-chloro-5-nitronicotinate - LookChem. (n.d.). LookChem. [Link]

  • The crystal structure of (E)-2-chloro- 5-((2-(nitromethylene)imidazolidin-1-yl)methyl) pyridine, C10H11ClN4O2 - ResearchGate. (n.d.). ResearchGate. [Link]

  • CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents. (n.d.).
  • (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process :- Charge Sulfuric Acid Add Catalyst Chill to 20℃ Add. (n.d.). [Link]

Sources

Validation & Comparative

Comparing the reactivity of Ethyl 2-hydroxy-5-nitronicotinate with other nitropyridines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Reactivity of Ethyl 2-hydroxy-5-nitronicotinate and Other Nitropyridines

Introduction: The Pivotal Role of Nitropyridines in Modern Chemistry

Nitropyridines are a class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry, agrochemicals, and materials science. The pyridine ring, a foundational scaffold in numerous natural products and pharmaceuticals, when substituted with a nitro group, exhibits a unique electronic profile that renders it susceptible to a variety of chemical transformations. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, making these compounds valuable intermediates for the synthesis of more complex, functionalized molecules.[1]

This guide provides a comprehensive comparative analysis of the reactivity of Ethyl 2-hydroxy-5-nitronicotinate, a multifunctional nitropyridine derivative, with other key nitropyridines. By examining the interplay of electronic effects, steric hindrance, and reaction conditions, we will elucidate the distinct reactivity patterns of these compounds in fundamental organic transformations, including nucleophilic aromatic substitution, nitro group reduction, and palladium-catalyzed cross-coupling reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of nitropyridines in their work.

Unraveling the Electronic Landscape of Substituted Nitropyridines

The reactivity of a substituted pyridine is intrinsically linked to the electronic effects of its substituents. These effects can be broadly categorized into inductive and resonance effects, which modulate the electron density of the aromatic ring and, consequently, its susceptibility to nucleophilic or electrophilic attack.[2]

  • Inductive Effect (I): This is the through-bond polarization caused by the electronegativity difference between atoms. Electron-withdrawing groups (EWGs) like the nitro group (-NO₂) and halogens (-Cl) exert a negative inductive effect (-I), pulling electron density away from the ring.

  • Resonance Effect (R or M): This involves the delocalization of π-electrons between the substituent and the pyridine ring. Groups with lone pairs, such as hydroxyl (-OH) and amino (-NH₂), can donate electron density into the ring via a positive resonance effect (+R). Conversely, groups with π-bonds to electronegative atoms, like the nitro (-NO₂) and carbonyl (-C=O) groups, withdraw electron density through a negative resonance effect (-R).[2]

In Ethyl 2-hydroxy-5-nitronicotinate , we observe a complex interplay of these effects:

  • The nitro group at the 5-position is a powerful electron-withdrawing group, acting through both -I and -R effects. This significantly reduces the electron density of the pyridine ring, making it more electrophilic.

  • The hydroxyl group at the 2-position is capable of a +R effect, donating electron density. However, 2-hydroxypyridines exist in equilibrium with their tautomeric pyridone form. In the case of Ethyl 2-hydroxy-5-nitronicotinate, the pyridone tautomer is significant.[3]

  • The ethyl carboxylate group at the 3-position is electron-withdrawing through a -I effect.

This electronic profile can be contrasted with other common nitropyridines:

  • 2-Chloro-5-nitropyridine: The chlorine atom is a good leaving group and is strongly electron-withdrawing through its -I effect, which outweighs its weak +R effect. This makes the C2 position highly susceptible to nucleophilic attack.

  • 2-Amino-5-nitropyridine: The amino group is a strong electron-donating group (+R effect), which partially counteracts the electron-withdrawing effect of the nitro group.

  • 3-Nitropyridine: The nitro group deactivates the entire ring towards electrophilic substitution but activates the positions ortho and para to it (C2, C4, and C6) for nucleophilic attack.[4]

Caption: Electronic effects of substituents in Ethyl 2-hydroxy-5-nitronicotinate.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for functionalizing electron-deficient aromatic rings like nitropyridines. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The presence of a strong electron-withdrawing group, such as a nitro group, is crucial for stabilizing this intermediate and facilitating the reaction.[5][6]

The reactivity of nitropyridines in SNAr is highly dependent on the nature of the leaving group and the electronic environment of the pyridine ring.

  • Ethyl 2-hydroxy-5-nitronicotinate: The hydroxyl group is a poor leaving group. Therefore, direct SNAr at the C2 position is generally not feasible under standard conditions. The reaction would necessitate the activation of the hydroxyl group, for instance, by converting it into a tosylate or triflate, to transform it into a better leaving group. Alternatively, the hydroxyl group can be replaced by a chlorine atom using reagents like phosphorus oxychloride (POCl₃) to yield a more reactive intermediate.[7]

  • 2-Chloro-5-nitropyridine: This is a highly reactive substrate for SNAr. The chloride ion is an excellent leaving group, and the C2 position is activated by both the ring nitrogen and the nitro group at the 5-position. It readily reacts with a wide range of nucleophiles, including amines, alkoxides, and thiolates, often under mild conditions.[8][9]

Caption: General mechanism for SNAr on 2-chloro-5-nitropyridine.

Table 1: Comparison of SNAr Reactivity

Nitropyridine DerivativeLeaving GroupTypical NucleophilesGeneral Reactivity
Ethyl 2-hydroxy-5-nitronicotinate-OHAmines, AlkoxidesLow (requires activation)
2-Chloro-5-nitropyridine-ClAmines, Alkoxides, ThiolatesHigh
2-Amino-5-nitropyridine-NH₂-Very Low (poor leaving group)
3-Nitropyridine-H (via VNS)CarbanionsModerate (Vicarious Nucleophilic Substitution)[10]
Experimental Protocol: Synthesis of N-Aryl-5-nitropyridin-2-amine via SNAr

This protocol describes a typical SNAr reaction using the highly reactive 2-chloro-5-nitropyridine.

Materials:

  • 2-Chloro-5-nitropyridine (1.0 eq)

  • Aniline (or substituted aniline) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask, add 2-chloro-5-nitropyridine, aniline, and potassium carbonate.

  • Add DMF to dissolve the reactants and stir the mixture at 80 °C for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-5-nitropyridin-2-amine.

Comparative Reactivity in Nitro Group Reduction

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, as the resulting aminopyridines are versatile building blocks for the construction of a vast array of bioactive molecules.[11][12] This reduction can be achieved through various methods, with catalytic hydrogenation and metal-acid reductions being the most common.

The electronic environment of the nitropyridine can influence the ease of reduction. Generally, the presence of other functional groups on the pyridine ring does not significantly hinder the reduction of the nitro group under standard conditions.

  • Ethyl 2-hydroxy-5-nitronicotinate: The nitro group in this molecule can be selectively reduced to an amino group using standard methods like catalytic hydrogenation (e.g., H₂, Pd/C) or reduction with metals in acidic media (e.g., Fe/HCl, SnCl₂). The hydroxyl and ester functionalities are typically stable under these conditions.

  • Other Nitropyridines: The reduction of the nitro group in derivatives like 2-chloro-5-nitropyridine and 2-amino-5-nitropyridine proceeds similarly. However, in the case of 2-chloro-5-nitropyridine, catalytic hydrogenation may also lead to the reduction of the C-Cl bond (hydrodehalogenation), depending on the catalyst and reaction conditions.

Nitro_Reduction Nitropyridine Nitropyridine Nitroso Nitroso Nitropyridine->Nitroso [H] Hydroxylamine Hydroxylamine Nitroso->Hydroxylamine [H] Aminopyridine Aminopyridine Hydroxylamine->Aminopyridine [H]

Caption: Stepwise reduction pathway of a nitro group to an amine.

Table 2: Common Reagents for Nitro Group Reduction

ReagentConditionsComments
H₂, Pd/CRoom temperature, atmospheric pressureHighly efficient, clean reaction. May cause hydrodehalogenation.
Fe, HCl/AcOHRefluxInexpensive, suitable for large-scale synthesis.
SnCl₂·2H₂O, EtOHRefluxMild conditions, good functional group tolerance.
Sodium Dithionite (Na₂S₂O₄)Aqueous solutionMild, useful for sensitive substrates.
Experimental Protocol: Catalytic Hydrogenation of Ethyl 2-hydroxy-5-nitronicotinate

Materials:

  • Ethyl 2-hydroxy-5-nitronicotinate (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve Ethyl 2-hydroxy-5-nitronicotinate in ethanol in a hydrogenation flask.

  • Carefully add the Pd/C catalyst to the solution.

  • Seal the flask and purge it with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC).

  • After the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with additional ethanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude Ethyl 5-amino-2-hydroxynicotinate.

  • The product can be further purified by recrystallization if necessary.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, have revolutionized the synthesis of complex organic molecules by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[13][14][15] The reactivity of nitropyridines in these transformations is primarily dependent on the presence of a suitable leaving group, typically a halide or a triflate.

  • Ethyl 2-hydroxy-5-nitronicotinate: The C-OH bond is not reactive towards the oxidative addition step in typical palladium-catalyzed cross-coupling reactions. To participate in these reactions at the C2 position, the hydroxyl group must first be converted to a triflate (-OTf) or a nonaflate (-ONf), which are excellent leaving groups.

  • 2-Chloro-5-nitropyridine: This is an excellent substrate for a variety of cross-coupling reactions. The C-Cl bond readily undergoes oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle. It can be effectively used in Suzuki couplings with boronic acids, Heck couplings with alkenes, and Buchwald-Hartwig aminations with amines.[16]

Suzuki_Coupling_Cycle Pd0 LₙPd(0) PdII_ArX Ar-Pd(II)-X Pd0->PdII_ArX Oxidative Addition PdII_ArR Ar-Pd(II)-R PdII_ArX->PdII_ArR Transmetalation PdII_ArR->Pd0 Reductive Elimination ArR Ar-R PdII_ArR->ArR ArX Ar-X (e.g., 2-Chloro-5-nitropyridine) ArX->PdII_ArX RBOH2 R-B(OH)₂ RBOH2->PdII_ArX

Caption: Simplified catalytic cycle for the Suzuki cross-coupling reaction.

Table 3: Applicability of Nitropyridines in Cross-Coupling Reactions

Nitropyridine DerivativeReaction TypeReactivity/Requirement
Ethyl 2-hydroxy-5-nitronicotinateSuzuki, Heck, etc.Requires activation of the -OH group to -OTf or -ONf.
2-Chloro-5-nitropyridineSuzuki, Heck, Buchwald-HartwigHighly reactive, widely used.
3-NitropyridineC-H ActivationPossible but often requires specific directing groups and harsh conditions.
Experimental Protocol: Suzuki Coupling of 2-Chloro-5-nitropyridine

Materials:

  • 2-Chloro-5-nitropyridine (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%) or other suitable ligand

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

Procedure:

  • In a Schlenk flask, combine 2-chloro-5-nitropyridine, phenylboronic acid, and the base.

  • Add the palladium catalyst and the ligand.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until TLC indicates completion.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford 5-nitro-2-phenylpyridine.

Conclusion: A Strategic Perspective on Reactivity

This guide has systematically compared the reactivity of Ethyl 2-hydroxy-5-nitronicotinate with other synthetically important nitropyridines. The analysis reveals a clear structure-reactivity relationship dictated by the nature of the substituents on the pyridine ring.

  • Ethyl 2-hydroxy-5-nitronicotinate is a versatile intermediate whose reactivity is characterized by the need for activation of its hydroxyl group for SNAr and cross-coupling reactions. However, its nitro group can be readily reduced, providing a pathway to highly functionalized aminopyridine derivatives.

  • 2-Chloro-5-nitropyridine , in contrast, is a workhorse for SNAr and palladium-catalyzed cross-coupling reactions due to the excellent leaving group ability of the chloride atom.

The choice of a nitropyridine starting material is therefore a strategic decision based on the desired transformation. For reactions requiring a pre-installed leaving group, halo-nitropyridines are superior. For synthetic routes that leverage the hydroxyl functionality for other transformations or where the amino group is the ultimate target, Ethyl 2-hydroxy-5-nitronicotinate and its analogs are valuable precursors. A thorough understanding of the electronic and steric properties of these molecules is paramount for designing efficient and high-yielding synthetic routes in drug discovery and materials science.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Bakke, J. M. (2007). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Journal of the American Chemical Society. [Link]

  • Ostrowski, S. (2009). Nitropyridines, Their Synthesis and Reactions. Current Organic Chemistry.
  • Google Patents. (2019). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
  • Google Patents. (2011). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • Mąkosza, M., & Wojciechowski, K. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. [Link]

  • PubChem. (n.d.). Ethyl 5-hydroxy-2-methylnicotinate. National Center for Biotechnology Information. [Link]

  • Li, C., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules. [Link]

  • D. A. Watson, et al. (2017). Palladium-Catalyzed Cross-Coupling of Nitroarenes. Angewandte Chemie International Edition. [Link]

  • Ng, S. W. (2010). 2-Chloro-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online.
  • Google Patents. (2011). CN102206148A - Synthesis process of 2-hydroxy-5-nonylacetophenone.
  • Chemistry Stack Exchange. (2020). Why is 4-hydroxypyridine more acidic than benzoic acid? [Link]

  • Ye, S., et al. (2012). Palladium-catalyzed highly efficient synthesis of functionalized indolizines via cross-coupling/cycloisomerization cascade. Chemical Communications. [Link]

  • Abdel-Wahab, B. F., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals. [Link]

  • ResearchGate. (2016). Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. [Link]

  • ResearchGate. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]

  • Shaffer, D. L., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions. [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • PubChem. (n.d.). 3-Nitro-2(1H)-pyridinone. National Center for Biotechnology Information. [Link]

  • Wang, L., et al. (2012). Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Sedgwick, D. M., et al. (2018). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A. [Link]

  • Ng, S. W. (2010). 2-Chloro-5-nitropyridine. Acta Crystallographica Section E. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • ResearchGate. (2011). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • Pearson. (2024). EAS Reactions of Pyridine Explained. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

  • MDPI. (2022). New Co-Crystals/Salts of Gallic Acid and Substituted Pyridines: An Effect of Ortho-Substituents on the Formation of an Acid–Pyridine Heterosynthon. [Link]

  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]

  • Pipzine Chemicals. (n.d.). 2-Hydroxy-4-Chloro-5-Nitropyridine. [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? [Link]

  • PubChem. (n.d.). 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2012). Substitution effects on neutral and protonated pyridine derivatives along the periodic table. [Link]

  • Patsnap. (2007). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. [Link]

  • Cowen, S., et al. (2020). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. Acta Crystallographica Section C: Structural Chemistry. [Link]

  • The Organic Chemistry Tutor. (2019). nucleophilic aromatic substitutions [Video]. YouTube. [Link]

  • Professor Dave Explains. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes [Video]. YouTube. [Link]

Sources

A Spectroscopic Journey: Unraveling the Synthesis of Ethyl 2-hydroxy-5-nitronicotinate Through Comparative Analysis of its Precursors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, the meticulous characterization of novel compounds is paramount. Ethyl 2-hydroxy-5-nitronicotinate, a substituted pyridine derivative, stands as a molecule of significant interest due to its potential applications as a versatile building block in the synthesis of more complex chemical entities. Its unique electronic and structural features, arising from the interplay of the hydroxyl, nitro, and ester functional groups on the pyridine ring, warrant a thorough spectroscopic investigation. This guide provides an in-depth comparative analysis of the spectroscopic signatures of Ethyl 2-hydroxy-5-nitronicotinate and its key precursors, offering researchers and drug development professionals a comprehensive understanding of the chemical transformations occurring at each synthetic step.

The synthesis of Ethyl 2-hydroxy-5-nitronicotinate typically proceeds through a multi-step pathway, beginning with readily available starting materials. A plausible synthetic route involves the nitration of ethyl 2-hydroxynicotinate, which itself can be derived from ethyl 2-chloronicotinate. A foundational precursor to this entire sequence is 2-chloro-5-nitropyridine. By examining the spectroscopic data (FTIR, NMR, Mass Spectrometry, and UV-Vis) of each of these molecules, we can elucidate the incremental changes in molecular structure and electronic environment, thereby validating the synthetic process and providing a detailed electronic and vibrational profile of the final product.

Synthetic Pathway Overview

The transformation from basic precursors to the target molecule, Ethyl 2-hydroxy-5-nitronicotinate, involves key chemical modifications that are readily tracked by spectroscopic methods. The following diagram illustrates a probable synthetic route.

Synthesis_Pathway cluster_0 Starting Material cluster_1 Intermediate 1 cluster_2 Intermediate 2 cluster_3 Final Product A 2-Chloro-5-nitropyridine B Ethyl 2-chloronicotinate A->B Esterification C Ethyl 2-hydroxynicotinate B->C Hydrolysis D Ethyl 2-hydroxy-5-nitronicotinate C->D Nitration

Caption: A plausible synthetic pathway for Ethyl 2-hydroxy-5-nitronicotinate.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Vibrational Fingerprint

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The causality behind using FTIR in this context is to track the appearance and disappearance of characteristic vibrational bands corresponding to specific functional groups at each stage of the synthesis.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: A small amount of the solid sample (or a drop of the liquid) is placed directly on the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: The spectrum is recorded, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is taken prior to sample analysis.

  • Data Processing: The resulting spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

FTIR_Workflow Start Sample Placement on ATR Crystal Acquire Acquire Background Spectrum Start->Acquire Analyze Acquire Sample Spectrum Acquire->Analyze Process Process Data (Transmittance vs. Wavenumber) Analyze->Process

Caption: A streamlined workflow for ATR-FTIR analysis.

Comparative FTIR Data
CompoundKey Vibrational Frequencies (cm⁻¹)Interpretation
2-Chloro-5-nitropyridine ~1580 (C=N stretch), ~1530 & ~1350 (asymmetric & symmetric NO₂ stretch), ~830 (C-Cl stretch)Presence of pyridine ring, nitro group, and C-Cl bond.
Ethyl 2-chloronicotinate ~1720 (C=O stretch of ester), ~1585 (C=N stretch), ~1280 (C-O stretch), ~820 (C-Cl stretch)Introduction of the ethyl ester group (strong C=O and C-O bands).
Ethyl 2-hydroxynicotinate ~3400-3200 (broad, O-H stretch), ~1680 (C=O stretch, H-bonded), ~1610 (C=N stretch), ~1250 (C-O stretch)Replacement of the C-Cl bond with a hydroxyl group, evidenced by the broad O-H stretch and a shift in the C=O frequency due to hydrogen bonding.
Ethyl 2-hydroxy-5-nitronicotinate ~3400 (broad, O-H stretch), ~1700 (C=O stretch), ~1620 (C=N stretch), ~1540 & ~1360 (asymmetric & symmetric NO₂ stretch), ~1260 (C-O stretch)Re-introduction of the nitro group on the pyridine ring, confirmed by the characteristic NO₂ stretching bands, while retaining the hydroxyl and ester functionalities.
Analysis and Interpretation

The FTIR spectra provide a clear narrative of the chemical transformations. The transition from 2-Chloro-5-nitropyridine to Ethyl 2-chloronicotinate is marked by the appearance of a strong carbonyl absorption around 1720 cm⁻¹, characteristic of the ester group. The subsequent hydrolysis to Ethyl 2-hydroxynicotinate is confirmed by the emergence of a broad O-H stretching band and the disappearance of the C-Cl stretch. Finally, the nitration to yield Ethyl 2-hydroxy-5-nitronicotinate is unequivocally demonstrated by the reappearance of the strong, distinct nitro group absorptions, alongside the retained hydroxyl and ester bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are indispensable for elucidating the connectivity of atoms and the electronic environment of the carbon and hydrogen atoms.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: The spectra are recorded on a spectrometer (e.g., 400 MHz). For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing: The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

Comparative ¹H NMR Data (Predicted/Reported)
CompoundChemical Shift (δ, ppm) and MultiplicityInterpretation
2-Chloro-5-nitropyridine ~9.1 (d), ~8.6 (dd), ~7.8 (d)Three aromatic protons on the pyridine ring, deshielded by the electronegative chlorine and nitro groups.[1]
Ethyl 2-chloronicotinate ~8.7 (dd), ~8.2 (dd), ~7.4 (dd), ~4.4 (q), ~1.4 (t)Aromatic protons and the characteristic quartet and triplet of the ethyl ester group.
Ethyl 2-hydroxynicotinate ~11.0 (s, broad, OH), ~8.2 (d), ~7.9 (d), ~6.9 (t), ~4.3 (q), ~1.3 (t)Appearance of a downfield, broad signal for the hydroxyl proton and shifts in the aromatic proton signals due to the electron-donating hydroxyl group.
Ethyl 2-hydroxy-5-nitronicotinate ~11.5 (s, broad, OH), ~8.8 (d), ~8.5 (d), ~4.4 (q), ~1.4 (t)Two aromatic protons remain, significantly deshielded by the nitro group. The hydroxyl proton is also present at a low field.
Comparative ¹³C NMR Data (Predicted/Reported)
CompoundChemical Shift (δ, ppm)Interpretation
2-Chloro-5-nitropyridine ~152, ~148, ~142, ~135, ~124Five distinct carbon signals for the pyridine ring, with chemical shifts influenced by the chloro and nitro substituents.[2]
Ethyl 2-chloronicotinate ~165 (C=O), ~155, ~150, ~140, ~125, ~122, ~62 (OCH₂), ~14 (CH₃)Appearance of the ester carbonyl carbon at a low field and the aliphatic carbons of the ethyl group.
Ethyl 2-hydroxynicotinate ~168 (C=O), ~160, ~145, ~138, ~120, ~115, ~61 (OCH₂), ~14 (CH₃)Significant upfield shift of the C2 carbon due to the replacement of chlorine with a hydroxyl group.
Ethyl 2-hydroxy-5-nitronicotinate ~166 (C=O), ~162, ~150, ~140, ~130, ~118, ~62 (OCH₂), ~14 (CH₃)The chemical shifts of the aromatic carbons are further influenced by the introduction of the nitro group.
Analysis and Interpretation

The NMR data corroborates the structural changes. The introduction of the ethyl ester group is clearly seen in both ¹H and ¹³C NMR with the appearance of the ethyl group signals. The substitution of the chlorine atom with a hydroxyl group leads to the appearance of a hydroxyl proton signal in the ¹H NMR and a significant change in the chemical shift of the C2 carbon in the ¹³C NMR. The final nitration step is confirmed by the change in the number and chemical shifts of the aromatic protons and carbons, consistent with the introduction of a strong electron-withdrawing nitro group at the 5-position.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization (EI)-MS
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam, leading to the formation of a molecular ion (M⁺) and fragment ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Comparative Mass Spectrometry Data
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)Interpretation
2-Chloro-5-nitropyridine 158/160112, 85, 76, 50The molecular ion shows the characteristic 3:1 isotopic pattern for chlorine. Fragments correspond to the loss of NO₂, Cl, and subsequent ring fragmentation.[1][2]
Ethyl 2-chloronicotinate 185/187156, 140, 112, 76Molecular ion with chlorine isotope pattern. Fragments show loss of the ethoxy group (-OC₂H₅) and the entire ester group.
Ethyl 2-hydroxynicotinate 167138, 122, 94, 66A single molecular ion peak. Fragmentation involves the loss of the ethyl group, ethoxy group, and CO₂.
Ethyl 2-hydroxy-5-nitronicotinate 212183, 167, 137, 121A single molecular ion peak. Fragmentation is expected to involve the loss of the ethyl group, NO₂, and the ester group.
Analysis and Interpretation

The mass spectra provide definitive evidence for the molecular weight of each compound in the synthetic sequence. The isotopic pattern of chlorine in 2-chloro-5-nitropyridine and ethyl 2-chloronicotinate is a key diagnostic feature. The incremental increase in molecular weight from one step to the next aligns perfectly with the proposed chemical transformations: the addition of an ethyl ester group, the substitution of chlorine with a hydroxyl group, and finally, the addition of a nitro group. The fragmentation patterns also offer insights into the relative stability of different parts of the molecules.

UV-Visible (UV-Vis) Spectroscopy: Monitoring Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons to higher energy orbitals. It is particularly useful for analyzing compounds with conjugated systems and chromophores.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol, acetonitrile).

  • Data Acquisition: The absorbance of the solution is measured over a range of wavelengths (typically 200-800 nm). A blank spectrum of the solvent is recorded for baseline correction.

  • Data Analysis: The spectrum is plotted as absorbance versus wavelength, and the wavelength of maximum absorbance (λ_max) is determined.

Comparative UV-Vis Data
Compoundλ_max (nm)Interpretation
2-Chloro-5-nitropyridine ~260, ~310Absorptions are due to π → π* transitions within the nitropyridine system.[3]
Ethyl 2-chloronicotinate ~265The main absorption is attributed to the π → π* transition of the pyridine ring conjugated with the ester group.
Ethyl 2-hydroxynicotinate ~315A significant red shift (bathochromic shift) compared to the chloro-derivative, as the hydroxyl group is a stronger electron-donating group, leading to a smaller HOMO-LUMO gap.
Ethyl 2-hydroxy-5-nitronicotinate ~350A further bathochromic shift is expected due to the extended conjugation and the strong electron-withdrawing nature of the nitro group in conjugation with the electron-donating hydroxyl group.
Analysis and Interpretation

The UV-Vis spectra reveal the changes in the electronic structure of the molecules. The introduction of the hydroxyl group in place of the chlorine atom causes a noticeable bathochromic shift, indicating a decrease in the energy required for electronic excitation. The subsequent addition of the nitro group is expected to further extend the conjugation and introduce a strong charge-transfer character to the electronic transitions, resulting in an even longer wavelength of maximum absorption. This systematic shift in λ_max provides a clear electronic fingerprint of the synthetic progression.

Conclusion

This comprehensive spectroscopic comparison of Ethyl 2-hydroxy-5-nitronicotinate and its precursors provides a detailed and validated understanding of its synthesis. Each analytical technique—FTIR, NMR, Mass Spectrometry, and UV-Vis—offers a unique and complementary perspective on the molecular transformations. The presented data and interpretations serve as a valuable resource for researchers in the field, enabling them to confidently synthesize, identify, and further explore the chemical potential of this important molecule. The self-validating nature of this multi-faceted spectroscopic approach ensures a high degree of confidence in the structural elucidation and purity assessment of the final product.

References

  • PubChem. 2-Chloro-5-nitropyridine. National Center for Biotechnology Information. [Link]

  • NIST WebBook. 2-Chloro-5-nitropyridine. National Institute of Standards and Technology. [Link]

  • NIST WebBook. UV/Visible spectrum for 2-Chloro-5-nitropyridine. National Institute of Standards and Technology. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Ethyl 2-hydroxy-5-nitronicotinate: A Comparative Yield Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 2-hydroxy-5-nitronicotinate is a pivotal intermediate in the synthesis of various pharmacologically active compounds and functional materials. The strategic placement of its hydroxyl, nitro, and ester functional groups on the pyridine ring makes it a versatile building block for further chemical transformations.[1][2] For researchers and professionals in drug development, the efficient and high-yielding synthesis of this compound is of paramount importance.

This guide provides an in-depth, objective comparison of the primary methodologies for synthesizing Ethyl 2-hydroxy-5-nitronicotinate. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative analysis of their respective yields and practical considerations. Our aim is to equip researchers with the necessary insights to select and optimize the most suitable synthetic route for their specific laboratory or industrial needs.

Methodology 1: Direct Nitration of Ethyl 2-hydroxynicotinate

This is arguably the most direct and commonly employed route for the synthesis of Ethyl 2-hydroxy-5-nitronicotinate. The underlying principle involves the electrophilic substitution of a nitro group onto the electron-rich pyridine ring of Ethyl 2-hydroxynicotinate. The hydroxyl group at the 2-position acts as an activating group, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the 5-position.

Mechanistic Considerations

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. A nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, generates the highly electrophilic nitronium ion. The pyridine ring of Ethyl 2-hydroxynicotinate then acts as a nucleophile, attacking the nitronium ion to form a sigma complex (a resonance-stabilized carbocation). Subsequent deprotonation re-establishes the aromaticity of the pyridine ring, yielding the desired 5-nitro product. The choice of a nitrating agent and the careful control of reaction temperature are critical to prevent over-nitration or degradation of the starting material.[1]

Experimental Protocol: Direct Nitration

Materials:

  • Ethyl 2-hydroxynicotinate

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Glacial Acetic Acid

  • Ice

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Ethyl 2-hydroxynicotinate in glacial acetic acid.

  • Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring. This is a critical step to control the exothermic nature of the nitration reaction.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath. Caution: This process is highly exothermic and should be performed with extreme care in a fume hood.

  • Addition of Nitrating Agent: Transfer the prepared nitrating mixture to the dropping funnel. Add the nitrating mixture dropwise to the cooled solution of Ethyl 2-hydroxynicotinate over a period of 45-60 minutes, ensuring the internal temperature of the reaction mixture does not exceed 10 °C.[1]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a large volume of crushed ice and water. A solid precipitate of Ethyl 2-hydroxy-5-nitronicotinate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with copious amounts of cold deionized water to remove any residual acid.

  • Drying: Dry the product in a desiccator or a vacuum oven at a low temperature.

  • Purification: If necessary, the crude product can be further purified by recrystallization from an ethanol/water mixture to yield a high-purity product.[1]

Methodology 2: Esterification of 2-hydroxy-5-nitronicotinic acid

An alternative approach involves the nitration of 2-hydroxynicotinic acid first, followed by the esterification of the resulting 2-hydroxy-5-nitronicotinic acid to the desired ethyl ester. This method can be advantageous if the starting 2-hydroxynicotinic acid is more readily available or if the ester group is sensitive to the harsh conditions of nitration.

Mechanistic Considerations

The first step, the nitration of 2-hydroxynicotinic acid, follows a similar electrophilic aromatic substitution mechanism as described in Methodology 1. The subsequent esterification is typically an acid-catalyzed reaction (Fischer esterification). The carboxylic acid is protonated by a strong acid catalyst, making the carbonyl carbon more electrophilic. Ethanol, acting as a nucleophile, then attacks the protonated carbonyl carbon. Following a series of proton transfers and the elimination of a water molecule, the ethyl ester is formed.[3]

Experimental Protocol: Esterification Route

Part A: Nitration of 2-hydroxynicotinic acid

The protocol for the nitration of 2-hydroxynicotinic acid is analogous to the direct nitration of the ethyl ester described in Methodology 1, with 2-hydroxynicotinic acid as the starting material.

Part B: Fischer Esterification of 2-hydroxy-5-nitronicotinic acid

Materials:

  • 2-hydroxy-5-nitronicotinic acid (from Part A)

  • Absolute Ethanol

  • Concentrated Sulfuric Acid (as catalyst)

  • Toluene

  • Sodium Bicarbonate solution (saturated)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 2-hydroxy-5-nitronicotinic acid, a large excess of absolute ethanol, and a catalytic amount of concentrated sulfuric acid. Toluene is added to aid in the azeotropic removal of water.

  • Reflux: Heat the mixture to reflux. The water formed during the reaction will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.

  • Monitoring: Continue the reflux for 4-6 hours or until no more water is collected, indicating the completion of the reaction.[3]

  • Solvent Removal: After cooling to room temperature, remove the excess ethanol and toluene under reduced pressure using a rotary evaporator.

  • Workup: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl 2-hydroxy-5-nitronicotinate.

  • Purification: The crude product can be purified by recrystallization as described in Methodology 1.

Comparative Analysis of Synthesis Methods

ParameterMethodology 1: Direct NitrationMethodology 2: Esterification RouteRationale & Field Insights
Reported Yield Good to Excellent (Typically 75-85%)Moderate to Good (Overall yield for two steps, typically 60-75%)Direct nitration is a one-step process, which generally leads to higher overall yields by avoiding losses associated with an additional reaction and workup step.
Purity of Crude Product Generally high, with potential for dinitro byproducts.Can be higher if the intermediate acid is purified before esterification.Careful control of temperature in Method 1 is crucial to minimize byproduct formation. Method 2 allows for purification at an intermediate stage.
Scalability Readily scalable with appropriate cooling and addition control.Two separate scalable steps are required, potentially increasing complexity.The highly exothermic nature of nitration requires robust thermal management for large-scale production in both methods.
Safety Considerations Use of a potent nitrating mixture requires stringent safety protocols.Involves a nitration step with similar hazards, plus handling of flammable solvents during esterification.Both methods require careful handling of corrosive and strong oxidizing agents. Adequate personal protective equipment and a well-ventilated fume hood are mandatory.
Cost-Effectiveness More cost-effective due to fewer steps and reagents.Potentially higher cost due to the two-step process and additional reagents.The overall cost will also depend on the price and availability of the respective starting materials.

Visualizing the Synthesis

Reaction Pathways

cluster_0 Methodology 1: Direct Nitration cluster_1 Methodology 2: Esterification Route Start1 Ethyl 2-hydroxynicotinate Reagent1 HNO₃ / H₂SO₄ Start1->Reagent1 Nitration Product1 Ethyl 2-hydroxy-5-nitronicotinate Reagent1->Product1 Start2 2-hydroxynicotinic acid Reagent2 HNO₃ / H₂SO₄ Start2->Reagent2 Nitration Intermediate 2-hydroxy-5-nitronicotinic acid Reagent2->Intermediate Reagent3 Ethanol / H⁺ Intermediate->Reagent3 Esterification Product2 Ethyl 2-hydroxy-5-nitronicotinate Reagent3->Product2

Caption: Comparative flowchart of the two primary synthetic routes.

General Experimental Workflow

Start Dissolve Starting Material Cool Cool to 0-5 °C Start->Cool Add Slow Addition of Reagents Cool->Add React Reaction Monitoring (TLC) Add->React Quench Quench on Ice-Water React->Quench Isolate Vacuum Filtration Quench->Isolate Wash Wash with Cold Water Isolate->Wash Dry Dry Product Wash->Dry Purify Recrystallization Dry->Purify Final Pure Product Purify->Final

Caption: A generalized workflow for the synthesis and purification process.

Conclusion

Both direct nitration of Ethyl 2-hydroxynicotinate and the two-step esterification route are viable methods for the synthesis of Ethyl 2-hydroxy-5-nitronicotinate. For most applications, Methodology 1 (Direct Nitration) is recommended due to its higher overall yield, atom economy, and cost-effectiveness. However, the choice of synthesis route should always be guided by the specific requirements of the project, including the availability of starting materials, required purity, and the scale of the reaction. Careful control over reaction conditions, particularly temperature, is paramount in both methods to ensure a safe reaction and a high-quality product.

References

  • Google Patents. (n.d.). CN102206148A - Synthesis process of 2-hydroxy-5-nonylacetophenone.
  • Eureka | Patsnap. (n.d.). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016046836A2 - A novel process for preparation of ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methyl-5-thiazolecarboxylate.
  • ResearchGate. (2012). Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, structure, cytotoxicity, and antioxidant activity of 2-hydroxy-3-nitro-5-ethylphenylphosphonic acid and its complex with copper(ii). Retrieved from [Link]

  • Google Patents. (n.d.). CN106957262A - A kind of preparation method of ethyl nicotinate.
  • PubChem - NIH. (n.d.). Ethyl 5-hydroxy-2-methylnicotinate. Retrieved from [Link]

  • PMC. (n.d.). Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate. Retrieved from [Link]

Sources

A Comparative Guide to the Chemical Properties of Nitronicotinate Isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced differences between isomers is paramount. The substitution pattern of a functional group on an aromatic ring can dramatically alter a molecule's electronic properties, stability, and reactivity, ultimately impacting its biological activity and therapeutic potential. This guide provides a comprehensive framework for a comparative study of the chemical properties of positional isomers of methyl nitronicotinate, key intermediates in the synthesis of various pharmaceutical compounds.[1][2][3][4]

This document moves beyond a simple recitation of facts to offer a detailed, field-proven methodology for characterizing and comparing these isomers. We will explore the causality behind experimental choices and outline self-validating protocols to ensure the generation of robust and reliable data.

Introduction: The Significance of Nitronicotinate Isomers

Nicotinic acid and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous drugs.[2][3][5][6] The introduction of a nitro group onto the pyridine ring creates a set of isomers with distinct electronic landscapes. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring and the properties of the ester functionality.[1][7] Understanding these differences is crucial for designing targeted synthetic strategies and for predicting the behavior of these molecules in biological systems.

This guide will focus on a comparative analysis of four key positional isomers of methyl nitronicotinate:

  • Methyl 2-nitronicotinate

  • Methyl 4-nitronicotinate

  • Methyl 5-nitronicotinate

  • Methyl 6-nitronicotinate

We will delve into a systematic comparison of their acidity (pKa of the corresponding carboxylic acids), stability, and reactivity, supported by spectroscopic and electrochemical characterization, as well as computational modeling.

Isomer Synthesis: Establishing a Foundation

A reliable comparative study begins with the unambiguous synthesis and purification of each isomer. The following generalized synthetic routes are based on established methodologies for the preparation of nitropyridine derivatives.

Generalized Synthesis Workflow

The synthesis of methyl nitronicotinate isomers typically involves the nitration of the corresponding hydroxypyridine or chloropyridine precursors, followed by esterification. The choice of starting material and reaction conditions is critical to control the regioselectivity of the nitration.

G cluster_synthesis Generalized Synthesis of Methyl Nitronicotinate Isomers start Pyridine Precursor (e.g., Hydroxynicotinic acid) nitration Nitration (HNO₃/H₂SO₄) start->nitration 1. Introduction of Nitro Group isomer_separation Isomer Separation (Chromatography) nitration->isomer_separation 2. Isolation of Desired Isomer esterification Esterification (CH₃OH, H⁺ catalyst) isomer_separation->esterification 3. Formation of Methyl Ester purification Purification (Crystallization/Chromatography) esterification->purification 4. Final Purification product Pure Methyl Nitronicotinate Isomer purification->product

Caption: Generalized workflow for the synthesis of methyl nitronicotinate isomers.

Comparative Analysis of Chemical Properties

The core of this guide is a head-to-head comparison of the key chemical properties that dictate the utility of these isomers in drug development.

Acidity (pKa)

The acidity of the corresponding nitronicotinic acids provides insight into the electron-withdrawing strength of the nitro group at different positions. This is a critical parameter for predicting a molecule's behavior at physiological pH. pKa values can be determined experimentally via potentiometric titration or predicted computationally.[8][9]

Table 1: Predicted pKa Values of Nitronicotinic Acid Isomers

IsomerPredicted pKa1 (COOH)Predicted pKa2 (Pyridinium N)Rationale for Predicted Differences
2-Nitronicotinic Acid~2.1~ -1.5Strong inductive effect of the ortho-nitro group significantly increases the acidity of the carboxylic acid.
4-Nitronicotinic Acid~3.4~ 1.2The para-nitro group exerts a strong resonance and inductive effect, increasing acidity compared to nicotinic acid.
5-Nitronicotinic Acid~3.8~ 2.8The meta-nitro group has a primarily inductive effect, leading to a moderate increase in acidity.
6-Nitronicotinic Acid~3.2~ 0.8The ortho-nitro group relative to the nitrogen atom strongly withdraws electron density, increasing the acidity of the pyridinium ion.

Note: These are estimated values. Experimental determination is crucial for accurate comparison.

Stability

The stability of nitronicotinate isomers under various conditions (thermal, photochemical, and chemical) is essential for determining their shelf-life and compatibility with different reaction conditions.[10][11][12][13]

Table 2: Comparative Stability Assessment

IsomerThermal Stability (DSC/TGA)Photochemical Stability (UV Exposure)Chemical Stability (Acid/Base Hydrolysis)
Methyl 2-nitronicotinate Expected to be less stable due to potential intramolecular interactions.The ortho-nitro group may influence excited state properties.The ortho-nitro group may accelerate hydrolysis.
Methyl 4-nitronicotinate Generally stable.Susceptible to photochemical reactions typical of nitroaromatics.Hydrolysis rates will be influenced by the strong electron-withdrawing nature of the para-nitro group.
Methyl 5-nitronicotinate Expected to be relatively stable.Similar to other nitroaromatic compounds.The meta-nitro group will have a less pronounced effect on hydrolysis rates compared to ortho/para isomers.
Methyl 6-nitronicotinate Stability may be influenced by the proximity of the nitro and ester groups to the ring nitrogen.May exhibit distinct photochemical behavior due to the electronic environment.The 6-nitro group will influence the reactivity of the ester towards hydrolysis.
Reactivity

The reactivity of nitronicotinate isomers, particularly towards nucleophiles, is a key consideration for their use as synthetic intermediates. The position of the electron-withdrawing nitro group dictates the regioselectivity and rate of nucleophilic aromatic substitution (SNAг) reactions.[1][7][14]

Table 3: Predicted Reactivity towards Nucleophilic Aromatic Substitution

IsomerPredicted ReactivityMost Likely Position of Nucleophilic AttackRationale
Methyl 2-nitronicotinate HighC4 or C6The nitro group strongly activates the ring towards nucleophilic attack.
Methyl 4-nitronicotinate HighC2 or C6The nitro group activates the ortho and para positions.
Methyl 5-nitronicotinate Low-The nitro group at the meta position does not activate the ring towards SNAr.
Methyl 6-nitronicotinate ModerateC2 or C4The nitro group activates the ring, with the ester group also influencing regioselectivity.

Experimental Protocols

To ensure the integrity of the comparative data, standardized experimental protocols are essential.

pKa Determination by Potentiometric Titration

This protocol provides a reliable method for the experimental determination of the pKa values of the nitronicotinic acid isomers.

G cluster_pka pKa Determination Workflow prep Prepare standardized solutions of nitronicotinic acid isomer and NaOH calibrate Calibrate pH meter with standard buffers prep->calibrate titrate Titrate the acid solution with NaOH, recording pH and volume calibrate->titrate plot Plot pH vs. volume of NaOH added titrate->plot analyze Determine equivalence points and pKa values from the titration curve plot->analyze result Reported pKa values analyze->result

Caption: Workflow for pKa determination by potentiometric titration.

Spectroscopic Characterization

UV-Vis and NMR spectroscopy are indispensable tools for characterizing the electronic structure and confirming the identity of each isomer.[15][16][17][18][19][20][21][22][23]

  • UV-Vis Spectroscopy: The position of the nitro group will influence the λmax and molar absorptivity, providing insights into the electronic transitions within the molecule.[15][18][19][23]

  • NMR Spectroscopy (¹H and ¹³C): The chemical shifts and coupling constants of the aromatic protons and carbons will be unique for each isomer, providing a definitive structural fingerprint.[16][17][20][21][24]

Electrochemical Analysis: Cyclic Voltammetry

Cyclic voltammetry can be used to probe the redox properties of the nitronicotinate isomers. The reduction potential of the nitro group is sensitive to its electronic environment, offering another layer of comparative data.[25][26][27][28][29]

Computational Modeling: A Theoretical Framework

Quantum chemical calculations, such as Density Functional Theory (DFT), can provide valuable theoretical insights to complement experimental data.[30][31][32][33]

G cluster_dft Computational Chemistry Workflow (DFT) geom_opt Geometry Optimization freq_calc Frequency Calculation (confirms minimum energy structure) geom_opt->freq_calc props_calc Calculation of Electronic Properties (HOMO, LUMO, ESP) geom_opt->props_calc analysis Correlation with Experimental Data freq_calc->analysis nmr_pka_pred Prediction of NMR Chemical Shifts and pKa values props_calc->nmr_pka_pred nmr_pka_pred->analysis

Caption: Workflow for computational analysis of nitronicotinate isomers.

Calculations can be used to:

  • Predict relative stabilities of the isomers.

  • Calculate electrostatic potential maps to visualize electron density distribution.

  • Determine HOMO-LUMO energy gaps to infer relative reactivity.

  • Predict NMR chemical shifts to aid in spectral assignment.

Conclusion: A Roadmap for Informed Drug Design

This guide provides a comprehensive framework for the systematic comparison of the chemical properties of nitronicotinate isomers. By combining rigorous experimental work with theoretical calculations, researchers can gain a deep understanding of the structure-property relationships within this important class of molecules. This knowledge is invaluable for the rational design of novel therapeutics, enabling the selection of the optimal isomer for a given biological target and facilitating the development of efficient and scalable synthetic routes. The methodologies outlined herein are designed to be robust and adaptable, providing a solid foundation for further research and development in the field of medicinal chemistry.

References

  • Nitropyridines in the Synthesis of Bioactive Molecules. (2024). MDPI. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed. [Link]

  • UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. The Journal of Organic Chemistry - ACS Publications. [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC - PubMed Central. [Link]

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022). Organic Letters. [Link]

  • A DFT Study on Nitro Derivatives of Pyridine. (2010). ResearchGate. [Link]

  • Typical cyclic voltammogram of nitroaromatic compounds in different media. ResearchGate. [Link]

  • Nicotinic acid derivatives: Application and uses, review. (2021). ResearchGate. [Link]

  • investigation of thermal stability of some nitroaromatic derivatives by dsc. ResearchGate. [Link]

  • Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. (2019). NIH. [Link]

  • Cyclic voltammograms recorded for five nitro aromatic species. The... ResearchGate. [Link]

  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. (2022). PMC - NIH. [Link]

  • Co-crystals and molecular salts of carboxylic acid/ pyridine complexes: can calculated pKa's predict proton transfer. SciSpace. [Link]

  • Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. (2024). PubMed Central. [Link]

  • 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a. ResearchGate. [Link]

  • UV-spectrum of pyridine. ResearchGate. [Link]

  • Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer? A case study of nine complexes. CrystEngComm (RSC Publishing). [Link]

  • Redox potentials of various nitroaromatic compounds. (A) Cyclic... ResearchGate. [Link]

  • Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. [Link]

  • Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. (2020). MDPI. [Link]

  • A time series investigation of the stability of nitramine and nitroaromatic explosives in surface water samples at ambient temperature. PubMed. [Link]

  • Ring transformations in reactions of heterocyclic compounds with nucleophiles. The conversion of 5-nitropyrimidine into pyridine derivatives by CH-acitve nitriles†‡. ResearchGate. [Link]

  • What is the pKa value of Pyridine-2,3-dicarboxylic Acid?. (2025). Blog - Jinjing Chemical. [Link]

  • Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. MDPI. [Link]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022). MDPI. [Link]

  • UV-Vis Spectrum of Pyridine. SIELC Technologies. [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. [Link]

  • The calculated heat of formation values of the nitropyridine... ResearchGate. [Link]

  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI. [Link]

  • Lab 1: Cyclic Voltammetry. (2025). Chemistry LibreTexts. [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]

  • A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks. [Link]

  • Preparation of Copper/Graphene and Graphitic Carbon Nitride Composites and Study of Their Electrocatalytic Activity in the Synthesis of Organic Compounds. MDPI. [Link]

  • (A) UV-vis absorption spectra of pyridine at 25.0 o C with the increase... ResearchGate. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.